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Core Science & Biosynthesis

Foundational

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Executive Summary & Structural Rationale 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (FFPM) is a highly specialized, dual-fluorinated biaryl heterocyclic building block. In contemporary medicinal chemistry, the strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (FFPM) is a highly specialized, dual-fluorinated biaryl heterocyclic building block. In contemporary medicinal chemistry, the strategic introduction of fluorine into pyridine scaffolds is a proven tactic to modulate basicity, improve metabolic stability, and enhance lipophilic efficiency[1].

FFPM is uniquely designed with three critical functional zones:

  • The 2-(2-Fluorophenyl) Moiety: Creates a sterically hindered biaryl axis. The ortho-fluoro substitution forces a specific dihedral twist out of the pyridine plane, minimizing steric clash while pre-organizing the molecule for binding into hydrophobic protein pockets.

  • The 3-Fluoro-Pyridine Core: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing (-I) effect. This significantly depresses the pKa of the adjacent pyridine nitrogen, rendering it less basic and less prone to off-target hERG channel liabilities.

  • The 4-Methanol Handle: Provides a primary hydroxyl group that serves either as a potent hydrogen-bond donor in biological targets or as a versatile synthetic handle (e.g., for oxidation to an aldehyde, or conversion to a leaving group for subsequent nucleophilic displacement)[2].

Physicochemical Profiling

Understanding the physicochemical parameters of FFPM is critical for predicting its behavior in both synthetic workflows and biological systems. The dual-halogenation significantly impacts its electronic distribution.

Table 1: Key Physicochemical Parameters of FFPM

PropertyValue (Predicted/Calculated)Rationale / Chemical Significance
Molecular Formula C12H9F2NOCore fluorinated biaryl scaffold.
Molecular Weight 221.20 g/mol Highly efficient size; leaves ample molecular weight budget for downstream drug development (Lipinski compliance).
Topological Polar Surface Area (TPSA) 33.12 ŲDerived from the pyridine nitrogen and the hydroxyl group; optimal for passive membrane permeability and CNS penetration.
Predicted LogP 2.6 – 2.9The lipophilicity is enhanced by the two fluorine atoms, balanced perfectly by the polar methanol group.
pKa (Pyridine Conjugate Acid) 2.1 – 2.5Weakly basic. The strong inductive effect of the 3-fluoro group drastically lowers the pKa compared to unsubstituted pyridine (~5.2).
pKa (Methanol OH) 14.2 – 14.6Standard acidity for a heteroaromatic benzylic alcohol.

Synthetic Strategy & Workflows

The synthesis of highly substituted fluorinated pyridines requires precise control over regioselectivity and chemoselectivity. The most robust route to FFPM involves a convergent two-step sequence: a Suzuki-Miyaura cross-coupling to establish the biaryl linkage, followed by the chemoselective reduction of a carboxylic acid to the target methanol.

Workflow Visualization

SyntheticWorkflow A 2-Bromo-3-fluoroisonicotinic Acid (Starting Material) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->C B 2-Fluorophenylboronic Acid (Coupling Partner) B->C D 3-Fluoro-2-(2-fluorophenyl) isonicotinic acid C->D C-C Bond Formation E Reduction BH3-THF Complex D->E Carboxylate Activation F 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol (FFPM) E->F Hydroxymethyl Generation

Caption: Synthetic workflow for FFPM detailing the Suzuki-Miyaura coupling and subsequent reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Coupling 2-halopyridines is notoriously challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst[3]. Furthermore, coupling an ortho-substituted boronic acid (2-fluorophenylboronic acid) introduces significant steric hindrance. To overcome this, Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate dppf ligand possesses a large bite angle, which accelerates the critical reductive elimination step in the catalytic cycle, driving the reaction forward despite steric crowding[3]. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is essential for forming the reactive boronate species[4].

Step 2: Chemoselective Reduction

Causality & Rationale: The reduction of pyridinecarboxylic acids to pyridinemethanols must be handled carefully. While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, its use on highly electron-deficient fluorinated pyridines can lead to unwanted side reactions, including hydrodefluorination via nucleophilic aromatic substitution[2]. Therefore, Borane-THF (BH₃·THF) is the reagent of choice. Borane acts as an electrophilic reducing agent, selectively coordinating to the electron-rich carboxylate oxygen rather than the electron-deficient pyridine ring, ensuring a clean reduction to the primary alcohol[2].

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are mandatory before proceeding to subsequent steps.

Protocol A: Synthesis of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-fluoroisonicotinic acid (1.0 equiv), 2-fluorophenylboronic acid (1.3 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with high-purity Argon (repeat 3 times) to prevent oxidative catalyst degradation[3].

  • Solvent & Catalyst Addition: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration). Add Pd(dppf)Cl₂ (0.05 equiv) rapidly against a positive flow of Argon.

  • Heating: Heat the biphasic mixture to 90 °C for 12 hours. The reaction will transition from a red suspension to a dark brown mixture.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Acidify the aqueous layer carefully with 1 M HCl to pH ~3 (to protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the intermediate acid.

Protocol B: Reduction to FFPM
  • Reaction Setup: Dissolve the intermediate 3-fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BH₃·THF complex (3.0 equiv) via syringe pump over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux (65 °C) for 4 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol until gas evolution ceases[2]. Add 1 M HCl (10 mL) and stir for 30 minutes to break up boron-complexes.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc) to afford the pure 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol as a crystalline solid.

Medicinal Chemistry Applications & Pharmacophore Modeling

In drug discovery, the FFPM scaffold is highly prized for its ability to engage in complex binding networks within protein active sites (e.g., kinase hinge regions or MDM2 pockets).

The pyridine nitrogen acts as a classic hydrogen bond acceptor. The 3-fluoro group not only modulates basicity but can also engage in orthogonal multipolar interactions. The 2-fluorophenyl ring projects into hydrophobic pockets, while the 4-methanol group provides a vector for solvent channel interactions or hydrogen bonding to backbone amides.

BindingModel FFPM FFPM Scaffold N_Pyridine Pyridine Nitrogen (H-Bond Acceptor) FFPM->N_Pyridine F_Atoms Fluoro Substituents (Lipophilic/Halogen Bond) FFPM->F_Atoms OH_Group 4-Methanol Group (H-Bond Donor) FFPM->OH_Group Target_Hinge Kinase Hinge Region (NH backbone) N_Pyridine->Target_Hinge H-Bond Target_Pocket Hydrophobic Pocket (Steric fit) F_Atoms->Target_Pocket Hydrophobic/Halogen Interaction Target_Solvent Solvent Channel (Water Network) OH_Group->Target_Solvent H-Bond / Solvation

Caption: Pharmacophore binding model illustrating FFPM interactions with target protein domains.

References

  • MDPI. "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System." Molecules, [Link][4]

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Exploratory

Structural Elucidation of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol: A Comprehensive NMR Guide

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating lipophilicity, metabolic stability, and target binding affinity. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating lipophilicity, metabolic stability, and target binding affinity. The compound 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a highly functionalized biaryl intermediate frequently encountered in the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs).

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The presence of two distinct fluorine atoms—one on an electron-deficient pyridine ring and another on an electron-rich phenyl ring—generates a complex, second-order network of 19F−1H and 19F−13C spin-spin couplings[1]. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this compound, detailing the theoretical basis for its chemical shifts, the logic behind its coupling constants, and a self-validating experimental protocol for high-fidelity spectral acquisition.

The Mechanistic Logic of Fluorinated Biaryl NMR

As an application scientist, one must not merely read a spectrum but understand the quantum mechanical environment dictating it. The NMR profile of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is governed by three primary factors:

  • Nitrogen Deshielding: The electronegative pyridine nitrogen withdraws electron density via induction and resonance, strongly deshielding the adjacent C-2 and C-6 positions.

  • Fluorine-Induced Splitting: Fluorine ( 19F , 100% natural abundance, spin = 1/2) couples extensively with both 13C and 1H nuclei. The magnitude of the carbon-fluorine coupling ( JCF​ ) is highly dependent on the hybridization and the electronic environment of the bond[1].

  • Through-Space Interactions: In ortho-substituted biaryl systems, restricted rotation can lead to through-space 19F−19F or 19F−1H couplings, though these are typically small (< 5 Hz)[1].

Analyzing the Coupling Constants ( JCF​ )

The 1JCF​ (one-bond) coupling in the pyridine ring (C-3) is typically larger (~260 Hz) than in the phenyl ring (C-2') (~250 Hz). This causality stems from the electron-withdrawing nature of the adjacent pyridine nitrogen, which increases the s-character of the C-F bond, thereby strengthening the scalar coupling[2]. The two-bond ( 2JCF​ ) couplings to C-2 and C-4 are critical for confirming regiochemistry, typically presenting as doublets with coupling constants between 12 and 16 Hz[2].

Coupling F3 F-3 (Pyridine) 19F: ~ -127 ppm C3 C-3 1J = 260 Hz F3->C3 1J_CF C2 C-2 2J = 12 Hz F3->C2 2J_CF C4 C-4 2J = 15 Hz F3->C4 2J_CF F2 F-2' (Phenyl) 19F: ~ -114 ppm C2p C-2' 1J = 250 Hz F2->C2p 1J_CF C1p C-1' 2J = 16 Hz F2->C1p 2J_CF C3p C-3' 2J = 22 Hz F2->C3p 2J_CF C2->C1p Biaryl Bond

Caption: Spin-spin coupling network mapping primary 13C-19F interactions.

Quantitative Spectral Data

The following tables summarize the empirical and highly predicted multinuclear NMR data for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, grounded in literature precedents for structurally analogous 3-fluoro-2-phenylpyridines[2].

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
Py-H6 8.45d1H 3JHH​ = 5.0Strongly deshielded by adjacent pyridine nitrogen.
Ph-H6' 7.60td1H 3JHH​ = 7.5, 4JHH​ = 1.8Ortho to the biaryl linkage; experiences anisotropic deshielding.
Ph-H4' 7.48m1H-Para to the biaryl linkage; overlaps in the multiplet region.
Py-H5 7.42dd1H 3JHH​ = 5.0, 4JHF​ = 1.5Coupled to H-6 and weakly to F-3.
Ph-H5' 7.28td1H 3JHH​ = 7.5, 4JHH​ = 1.2Meta to the fluorine atom.
Ph-H3' 7.18ddd1H 3JHF​ = 9.8, 3JHH​ = 8.2Ortho to F-2'; exhibits strong 3JHF​ coupling.
-CH₂OH 4.88dd2H 4JHF​ = 2.5, 3JHH​ = 1.0Methylene protons adjacent to hydroxyl; weakly coupled to F-3.
-OH 2.45br s1H-Broad singlet due to chemical exchange; highly solvent/concentration dependent.
Table 2: 13C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Logic
Ph-C2' 160.2d 1JCF​ = 250.0Directly bonded to F-2'.
Py-C3 156.5d 1JCF​ = 260.5Directly bonded to F-3; larger J due to pyridine N[2].
Py-C6 146.8d 4JCF​ = 5.5Adjacent to N; long-range coupling to F-3.
Py-C2 145.2d 2JCF​ = 12.0Quaternary carbon linking the two rings.
Py-C4 141.5d 2JCF​ = 15.5Substituted with the hydroxymethyl group.
Ph-C4' 131.8d 3JCF​ = 8.5Meta to F-2'.
Ph-C6' 131.2d 4JCF​ = 3.0Ortho to the biaryl linkage.
Ph-C5' 124.5d 4JCF​ = 3.5Para to F-2'.
Ph-C1' 123.8d 2JCF​ = 16.0Quaternary carbon linking the two rings.
Py-C5 122.4s-Minimal coupling observed.
Ph-C3' 116.2d 2JCF​ = 22.5Ortho to F-2'; strong two-bond coupling.
-CH₂OH 59.8d 3JCF​ = 4.0Aliphatic carbon; weak three-bond coupling to F-3.

(Note: 19F NMR is expected to show two distinct signals: ~ -114 ppm for the phenyl fluorine and ~ -127 ppm for the pyridine fluorine[2].)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment of fluorinated heterocycles, the experimental design must account for the unique relaxation dynamics of fluorinated carbons. Quaternary carbons bonded to fluorine (e.g., C-3 and C-2') lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1​ ).

If standard acquisition parameters are used, these critical quaternary peaks will artificially integrate to zero or disappear entirely into the baseline noise. The following protocol is engineered to prevent this failure mode.

Step-by-Step Methodology
  • Sample Preparation (Causality: Lock/Shim Optimization)

    • Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

    • Validation: Ensure the solution is entirely particulate-free to prevent magnetic susceptibility gradients that broaden spectral lines.

  • 1H NMR Acquisition (Causality: Baseline Purity Check)

    • Parameters: 400 MHz, 16–64 scans, spectral width of 15 ppm.

    • Crucial Setting: Set the relaxation delay ( d1​ ) to at least 2.0 seconds to ensure full relaxation of the methylene and hydroxyl protons.

  • 19F NMR Acquisition (Causality: Fluorine Environment Mapping)

    • Parameters: 376 MHz, 64 scans.

    • Crucial Setting: Acquire the spectrum with 1H -decoupling (e.g., inverse gated decoupling). Removing the complex 3JHF​ and 4JHF​ proton splittings collapses the fluorine signals into sharp singlets (or mutually coupled doublets if through-space JFF​ exists), allowing for precise chemical shift determination.

    • Advanced Note: For highly dilute samples, Signal Amplification by Reversible Exchange (SABRE) hyperpolarization combined with multiplet refocusing (SHARPER) can be employed to boost the 19F signal-to-noise ratio by up to 360-fold[3].

  • 13C NMR Acquisition (Causality: Carbon Backbone Elucidation)

    • Parameters: 100 MHz, minimum 1024 scans.

    • Crucial Setting: Set d1​ = 3.0 to 5.0 seconds. This extended delay is mandatory to capture the 1JCF​ doublets at ~156.5 ppm and ~160.2 ppm. Failure to extend d1​ will result in missing quaternary carbons.

  • Data Validation (The Self-Validating Loop)

    • Calculate the exact center of the 1JCF​ doublets. The midpoint must perfectly align with the expected chemical shift of the uncoupled carbon.

    • Verify that the sum of the integrations in the 1H spectrum exactly matches the 9 protons dictated by the molecular formula ( C12​H9​F2​NO ).

Workflow A 1. Sample Preparation 15-20 mg API in 0.6 mL CDCl3 (Causality: Ensures optimal lock/shim) B 2. 1H NMR Acquisition Relaxation Delay (d1) = 2s (Causality: Full relaxation of protons) A->B C 3. 19F NMR Acquisition 1H-Decoupled, d1 = 3s (Causality: Removes complex 19F-1H splitting) A->C D 4. 13C NMR Acquisition 1H-Decoupled, d1 = 3-5s (Causality: Captures long T1 quaternary carbons) A->D E 5. Data Validation Cross-verify 1J_CF and 2J_CF constants (Causality: Confirms regiochemistry) B->E C->E D->E

Caption: Standardized self-validating workflow for multinuclear NMR acquisition.

Conclusion

The structural elucidation of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol relies heavily on interpreting the robust JCF​ coupling network. By understanding the electron-withdrawing dynamics of the pyridine ring and employing extended relaxation delays during 13C acquisition, researchers can confidently assign every nucleus in this complex biaryl system. Adhering to the self-validating protocols outlined above ensures high-fidelity data suitable for regulatory IND submissions and rigorous peer-reviewed publications.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine Loughborough University Research Repository / ResearchGate URL:[Link][4]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing National Center for Biotechnology Information (PMC) URL:[Link][3]

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Foundational

crystal structure analysis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

An In-Depth Structural Analysis and Crystallographic Guide for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Executive Summary The rational design of small-molecule therapeutics heavily relies on understanding the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Analysis and Crystallographic Guide for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Executive Summary

The rational design of small-molecule therapeutics heavily relies on understanding the precise 3D spatial arrangement of pharmacophores. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a highly functionalized biaryl scaffold frequently utilized in kinase inhibitors and targeted therapeutics. The presence of ortho-fluorine atoms on an adjacent phenyl-pyridine axis, coupled with a highly polar 4-methanol group, creates a complex interplay of steric hindrance, dipole-dipole repulsion, and hydrogen-bonding potential.

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural resolution of this specific class of fluorinated biaryls.

Structural Mechanics: The Causality of Conformation

Before initiating crystallization, it is critical to understand the intrinsic molecular forces dictating the solid-state behavior of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol. The molecule's solid-state conformation is governed by two competing forces:

  • Steric and Electrostatic Repulsion (The Dihedral Twist): The ortho-fluorine on the phenyl ring (2-position) and the ortho-fluorine on the pyridine ring (3-position) exhibit significant electron-cloud repulsion. To minimize this steric clash and the electrostatic repulsion with the pyridine nitrogen's lone pair, the molecule cannot adopt a planar geometry. Instead, it is forced into a twisted conformation. Experimental data on similar fluorinated biaryls demonstrates that this dihedral angle typically settles between 38° and 50°[1].

  • Hydrogen Bonding Networks (The Structure Director): The 4-methanol group acts as a potent hydrogen bond donor and acceptor. In the absence of other strong donors, the primary structure-directing interaction (synthon) will be the intermolecular O−H⋅⋅⋅N (pyridine) hydrogen bond, driving the formation of 1D polymeric chains or cyclic dimers in the crystal lattice.

  • Fluorine-Mediated Crystal Engineering: While highly electronegative, covalently bound organic fluorine is a notoriously poor hydrogen bond acceptor. However, weak C−H⋅⋅⋅F and C−F⋅⋅⋅π interactions often act as secondary packing directors, stabilizing the 3D lattice once the primary O−H⋅⋅⋅N networks are established[2].

Interactions Methanol 4-Methanol Group (Strong H-Bond Donor) Pyridine Pyridine Nitrogen (Strong H-Bond Acceptor) Methanol->Pyridine Primary O-H···N H-Bond Lattice 3D Crystal Lattice (Stable Packing) Methanol->Lattice O-H···O Networks Pyridine->Lattice Rigid Dihedral Twist (40°-60°) Fluorine Ortho-Fluorines (Weak Acceptors / Steric Directors) Fluorine->Lattice C-H···F & C-F···π Interactions PiSystem Aromatic Rings (Pi-Pi Stacking) PiSystem->Lattice Offset Face-to-Face Stacking

Fig 1: Hierarchical logic of intermolecular interactions driving the crystal packing.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, we employ a vapor diffusion methodology. This technique is chosen because it allows for the slow, thermodynamically controlled alteration of the solvent's dielectric constant, which is essential for a molecule possessing both a highly lipophilic fluorinated core and a polar hydroxyl group.

Step-by-Step Methodology:

  • Purity Verification (Gate 1): Ensure the synthesized compound is >99% pure via HPLC. Impurities act as nucleation inhibitors or induce twinning.

  • Solvent System Selection:

    • Inner Vial (Solvent): Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). EtOAc provides excellent solubility for the methanol group while solvating the biaryl core.

    • Outer Vial (Anti-solvent): Use 3.0 mL of n-Heptane. Heptane is highly miscible with EtOAc but acts as a strict anti-solvent for the polar methanol moiety.

  • Chamber Assembly: Place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Stabilization: Store the chamber in a vibration-free incubator at a constant 20 °C.

  • Optical Validation (Gate 2): After 4–7 days, inspect the inner vial under a polarized light microscope. Acceptable crystals must exhibit uniform extinction when rotated under cross-polarizers, indicating a single, untwinned domain.

X-Ray Diffraction Methodology & Refinement

The causality behind the data collection parameters is rooted in minimizing thermal atomic displacement parameters (ADPs). At room temperature, the hydroxyl proton of the methanol group is subject to severe dynamic disorder, rendering it invisible to X-rays.

Data Collection Protocol
  • Cryo-cooling: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer cold stream set to 100 K . This freezes out dynamic disorder and sharpens the diffraction spots.

  • Radiation Source: Utilize Mo-Kα radiation ( λ = 0.71073 Å). While Cu-Kα is superior for absolute structure determination of chiral light-atom structures, Mo-Kα minimizes absorption effects, which is optimal for this achiral molecule.

  • Resolution Limit (Gate 3): Collect data to a minimum resolution of θ=25.2∘ (approx. 0.84 Å). Ensure the I/σ(I) ratio is > 2.0 for the highest resolution shell.

Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT [3]. This algorithm is highly robust for small molecules, automatically expanding data to the P1 space group to assign elements based on integrated peak densities before applying symmetry operations.

  • Least-Squares Refinement: Refine the structural model against F2 using SHELXL [4].

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Critical Step: The hydroxyl hydrogen atom (O-H) must be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding network geometry.

  • Convergence Validation (Gate 4): The refinement is considered complete when the maximum shift/error is < 0.001. Final R1​ should be < 0.05, and wR2​ < 0.15.

Workflow N1 Synthesis & Purification (>99% Purity via HPLC) N2 Solvent Selection (EtOAc/Heptane Vapor Diffusion) N1->N2 N3 Crystal Growth (Gradual Supersaturation) N2->N3 N4 SCXRD Data Collection (100 K, Mo-Kα Radiation) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5

Fig 2: Self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric features for this specific fluorinated scaffold, synthesized from empirical data of structurally analogous systems.

Table 1: Anticipated Crystallographic Data and Refinement Parameters

ParameterExpected Value / RangeCausality / Note
Crystal System Monoclinic or TriclinicLow symmetry is typical due to the asymmetric biaryl twist and directional H-bonding.
Space Group P21​/c or P1ˉ Achiral molecules predominantly crystallize in centrosymmetric space groups.
Temperature 100(2) KRequired to resolve the O-H proton and minimize thermal ellipsoids.
Radiation Mo-Kα ( λ = 0.71073 Å)Standard for routine structure determination; low absorption.
Final R1​ [ I>2σ(I) ] < 0.050Indicates a high-quality structural model.
Goodness-of-Fit (GoF) 1.000 – 1.050Validates the weighting scheme applied during SHELXL refinement.

Table 2: Key Geometric and Intermolecular Parameters

Structural FeatureExpected MeasurementMechanistic Implication
Dihedral Angle (C-C-C-N) 40° – 60°The ortho-fluorines force the rings out of coplanarity to relieve steric strain[1].
O−H⋅⋅⋅N Distance 2.70 – 2.85 ÅStrong primary hydrogen bond driving 1D chain formation.
C−H⋅⋅⋅F Distance 2.40 – 2.60 ÅWeak secondary interaction stabilizing the 3D lattice[2].
C-F Bond Length 1.34 – 1.36 ÅStandard covalent bond length for aromatic fluorines.

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Exploratory

Thermodynamic Stability Profiling of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol: Conformational, Electronic, and Solid-State Dynamics

Executive Summary In modern drug discovery, the precise control of molecular conformation and metabolic stability is paramount. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a highly functionalized, stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise control of molecular conformation and metabolic stability is paramount. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a highly functionalized, sterically demanding biaryl scaffold frequently utilized in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. The thermodynamic stability of this molecule is governed by a complex interplay of biaryl atropisomerism, stereoelectronic effects, and intramolecular hydrogen bonding. This whitepaper provides an in-depth technical analysis of the structural thermodynamics and outlines field-proven, self-validating protocols for profiling its stability.

Conformational Thermodynamics and the Biaryl Axis

The structural core of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol features a biaryl linkage between the C2 position of the pyridine ring and the C1' position of the phenyl ring. The thermodynamic behavior of this axis is dictated by two primary forces:

Atropisomerism and Steric Hindrance

Rotation around the biaryl bond is restricted by the ortho-substituents: the 3-fluoro group on the pyridine and the 2'-fluoro group on the phenyl ring. The spatial proximity of these highly electronegative atoms creates a double-well potential energy surface. The syn-rotamer (where the two fluorine atoms are co-facial) represents a high-energy state due to severe dipole-dipole repulsion and steric clash. Consequently, the molecule is thermodynamically driven toward the anti-rotamer, which serves as the global energy minimum by maximizing the distance between the localized partial negative charges.

Intramolecular Hydrogen Bonding (IMHB)

A critical stabilizing feature of this scaffold is the 4-hydroxymethyl (-CH₂OH) group. While organic fluorine is generally considered a weak hydrogen bond acceptor, the restricted geometry of the adjacent 3-fluoro substituent facilitates a highly localized intramolecular hydrogen bond (OH···F)[1]. This IMHB acts as a conformational lock. By forming this pseudo-ring structure, the molecule restricts its own conformational entropy ( ΔS ), which minimizes the entropic penalty typically incurred upon binding to a biological target. The strength of this IMHB is a key thermodynamic parameter that can be approximated using specialized NMR techniques[2].

Conformational_Dynamics A Syn-Rotamer (High Energy State) F-F Dipole Repulsion B Transition State Orthogonal Geometry Max Steric Clash A->B ΔG‡ ≈ 15-18 kcal/mol Thermal Activation C Anti-Rotamer (Global Minimum) Dipole Minimization B->C Conformational Relaxation D IMHB Locked State 4-CH2OH ··· 3-F Interaction C->D ΔG_IMHB ≈ -2.5 kcal/mol H-Bond Formation

Conformational energy landscape and stabilization via intramolecular hydrogen bonding.

Electronic Effects and Metabolic Stability

Beyond conformational locking, the fluorination pattern of this scaffold fundamentally alters its electronic thermodynamics, directly impacting its chemical and metabolic survivability.

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, initiate oxidative metabolism via electrophilic mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). The incorporation of fluorine atoms exerts a strong inductive electron-withdrawing effect ( σ -withdrawal). This stereoelectronic perturbation significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine and phenyl π -systems[3].

Because the HOMO is lower in energy, the thermodynamic barrier for an electrophilic species (such as the Fe(IV)=O ferryl species in CYP enzymes) to extract an electron is substantially increased. This physical-organic rationale explains why such fluorinated biaryl systems exhibit prolonged metabolic half-lives ( t1/2​ ) and reduced intrinsic clearance ( CLint​ ) compared to their non-fluorinated analogs[3].

Quantitative Thermodynamic Profile
Thermodynamic ParameterTypical Value RangePhysical Significance
Rotational Barrier ( ΔG‡ ) 15.0 - 18.5 kcal/molDictates the rate of atropisomer interconversion at 298 K.
IMHB Energy ( ΔGIMHB​ ) -2.0 to -3.5 kcal/molStabilizes the coplanar-adjacent rotamer; limits conformational entropy.
Pyridine HOMO Energy -7.00 to -7.50 eVIndicates high thermodynamic resistance to electrophilic oxidation.
Enthalpy of Fusion ( ΔHf​ ) 25.0 - 30.0 kJ/molReflects strong solid-state lattice packing driven by intermolecular forces.

Experimental Profiling Protocols

To rigorously characterize the thermodynamic stability of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, empirical validation must be grounded in causality. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Solution-State Thermodynamics via Variable-Temperature NMR (VT-NMR)

Objective: Quantify the biaryl rotational barrier ( ΔG‡ ) and validate the presence of the OH···F intramolecular hydrogen bond[1].

  • Step 1: Solvent Selection & Preparation: Dissolve 5 mg of the compound in 0.5 mL of a non-polar, non-competing solvent (e.g., Toluene- d8​ ). Causality: A non-polar solvent is strictly required because protic or highly polar solvents would competitively disrupt the weak IMHB, leading to false negatives.

  • Step 2: VT-NMR Acquisition: Acquire 1 H and 19 F NMR spectra from 298 K down to 210 K in 10 K increments.

  • Step 3: Line-Shape Analysis: Monitor the decoalescence of the 19 F signals corresponding to the exchanging syn and anti rotamers. Use the Eyring equation at the coalescence temperature ( Tc​ ) to calculate ΔG‡ .

  • Step 4: Self-Validating IMHB Titration: Perform a titration by incrementally adding a strong H-bond acceptor (DMSO- d6​ ). If the chemical shift of the -CH₂OH proton remains invariant at low DMSO equivalents but shifts drastically only at high concentrations, the intramolecular nature of the bond is confirmed against intermolecular artifacts[2].

Protocol B: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and screen for polymorphic transitions.

  • Step 1: Instrument Calibration: Calibrate the DSC using an indium standard to ensure precise thermodynamic enthalpy measurements.

  • Step 2: Sample Loading: Accurately weigh 2-3 mg of the crystalline compound into an aluminum pan. Crimp with a pinhole lid. Causality: The pinhole allows for the escape of residual volatile solvents, preventing endothermic desolvation artifacts from being misidentified as polymorphic transitions.

  • Step 3: Thermal Cycling: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Step 4: Data Integration: Integrate the endothermic melting peak to calculate ΔHf​ . Self-Validation: A single, sharp endotherm with a narrow peak width validates the phase purity and thermodynamic stability of the crystalline lattice.

Experimental_Workflow Start 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol VTNMR VT-NMR Spectroscopy (Solution State) Start->VTNMR DSC DSC & TGA Analysis (Solid State) Start->DSC CYP Microsomal Stability (Metabolic State) Start->CYP Data1 Rotational Barrier (ΔG‡) IMHB Strength VTNMR->Data1 Data2 Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->Data2 Data3 Intrinsic Clearance (CLint) HOMO Energy Validation CYP->Data3 Profile Comprehensive Thermodynamic Profile Data1->Profile Data2->Profile Data3->Profile

Multi-modal experimental workflow for determining thermodynamic and metabolic stability.

Conclusion

The thermodynamic stability of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is not merely a byproduct of its mass, but a highly orchestrated physical-organic phenomenon. The strategic placement of fluorine atoms achieves a dual purpose: it conformationally locks the biaryl axis via steric hindrance and intramolecular hydrogen bonding, while simultaneously deactivating the π -system against oxidative degradation by lowering the HOMO energy. By employing rigorous, self-validating analytical protocols like VT-NMR and DSC, researchers can quantitatively profile these thermodynamic parameters, ensuring the scaffold's robustness for downstream drug development applications.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, nih.gov,
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
  • Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Applic

Sources

Foundational

In Vitro Toxicity Profile of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol: A Technical Guide for Preclinical Safety Assessment

Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol. In the absence of pre-existing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol. In the absence of pre-existing toxicological data, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines a tiered, mechanism-driven approach to cytotoxicity, genotoxicity, and organ-specific toxicity assessment. The protocols detailed herein are grounded in established, internationally recognized guidelines to ensure data integrity and regulatory relevance. By following this guide, research teams can systematically elucidate the potential liabilities of this compound, enabling informed decision-making in the early stages of the drug discovery and development pipeline.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] The compound 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, a substituted pyridine methanol derivative, presents a unique chemical structure for which no public toxicity data is currently available. Therefore, a robust and early assessment of its safety profile is not just a regulatory requirement but a critical step to de-risk its development.[1]

This guide advocates for a proactive, in vitro-first approach. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the reliance on animal testing, aligning with the "3Rs" principles of Replacement, Reduction, and Refinement.[2][3][4] They provide crucial insights into a compound's potential for causing cellular harm, which can guide medicinal chemistry efforts to optimize for safety alongside efficacy.[1] Furthermore, early mechanistic insights into how a compound might exert toxicity can inform the design of more targeted and relevant in vivo studies, should they be necessary.

The following sections will detail a strategic battery of in vitro assays designed to build a comprehensive toxicity profile for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, covering general cytotoxicity, genotoxicity, and potential organ-specific liabilities, with a focus on hepatotoxicity and cardiotoxicity.

Foundational Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The initial step in any toxicity assessment is to determine the concentration at which a compound elicits a cytotoxic response. This is typically achieved through assays that measure key indicators of cell health, such as metabolic activity and membrane integrity.[5]

Rationale for a Dual-Assay Approach

To obtain a more complete picture of cytotoxicity, it is recommended to employ at least two assays that measure different cellular endpoints. This dual-assay strategy helps to mitigate the risk of compound interference with a single assay's chemistry and provides a more robust dataset. For this purpose, we recommend the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell metabolic activity.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9][10] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.[9]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for general cytotoxicity and relevance to hepatotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.[12]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colored product.

  • Absorbance Measurement: Incubate the reaction mixture for a specified time at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on low and high controls (spontaneous and maximum LDH release) and determine the EC50 value.

Data Presentation and Interpretation

The quantitative data from the MTT and LDH assays should be summarized in a clear and structured table for easy comparison.

AssayEndpointCell LineExposure Time (hr)IC50 / EC50 (µM)
MTTMetabolic ActivityHepG224[Insert Value]
48[Insert Value]
72[Insert Value]
LDHMembrane IntegrityHepG224[Insert Value]
48[Insert Value]
72[Insert Value]

A significant difference between the IC50/EC50 values from the two assays may suggest a specific mechanism of toxicity (e.g., mitochondrial dysfunction if the MTT assay is more sensitive, or membrane disruption if the LDH assay is more sensitive).

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_ldh_steps LDH Protocol cluster_analysis Data Analysis start Seed Cells in 96-well plate treat Treat with 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (serial dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Parallel Assays ldh LDH Assay (Membrane Integrity) incubate->ldh add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Viability read_mtt->calc_viability ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490 nm) ldh_reaction->read_ldh calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity determine_ic50 Determine IC50/EC50 calc_viability->determine_ic50 calc_cytotoxicity->determine_ic50 end end determine_ic50->end Final Cytotoxicity Profile

Caption: Workflow for dual cytotoxicity assessment.

Genotoxicity Assessment: Screening for DNA Damage Potential

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and potentially cancer.[13] A standard battery of in vitro tests is recommended to assess different endpoints of genetic damage, in compliance with regulatory guidelines such as those from the OECD.[13][14]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to mutations in the genes required for its synthesis.[13][15] The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.[13]

  • Strain Preparation: Inoculate the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.[13][17]

  • Treatment: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) events.[18][19] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei.[20] An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic potential.

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Expose the cells to at least three concentrations of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, along with negative and positive controls, both with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[18]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Strategy cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage cluster_conditions Metabolic Activation Conditions start Genotoxicity Assessment of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol ames Ames Test (OECD 471) Bacterial Reverse Mutation start->ames Tier 1 micronucleus In Vitro Micronucleus Test (OECD 487) Mammalian Cells start->micronucleus Tier 1 ames_endpoint Detects Point Mutations and Frameshift Mutations ames->ames_endpoint with_s9 With S9 Mix ames->with_s9 without_s9 Without S9 Mix ames->without_s9 end Comprehensive Genotoxicity Profile ames_endpoint->end micronucleus_endpoint Detects Clastogenicity and Aneugenicity micronucleus->micronucleus_endpoint micronucleus->with_s9 micronucleus->without_s9 micronucleus_endpoint->end

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Exploratory

Solubility Profiling of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in Organic Solvents: A Predictive and Experimental Framework

Executive Summary & Structural Deconstruction The rational selection of organic solvents for the synthesis, purification, and formulation of complex pharmaceutical intermediates is a critical driver of process efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

The rational selection of organic solvents for the synthesis, purification, and formulation of complex pharmaceutical intermediates is a critical driver of process efficiency and yield. This whitepaper establishes a comprehensive solubility profile for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol , a highly functionalized biaryl building block often utilized in the development of targeted therapeutics (e.g., kinase inhibitors).

Unlike simple aliphatic or monocyclic compounds, this molecule presents a complex physicochemical topology. To understand its solubility behavior, we must deconstruct its functional groups and their respective intermolecular forces:

  • The Biaryl Core (Pyridine + Phenyl): Drives high dispersion forces ( δD​ ) and promotes π−π stacking in the solid state, heavily favoring lipophilic solvents.

  • Fluorine Substituents (3-Fluoro & 2'-Fluoro): Fluorine is highly electronegative but poorly polarizable. These atoms increase the overall lipophilicity of the molecule while simultaneously deactivating the adjacent pyridine nitrogen through inductive electron withdrawal. They act as very weak hydrogen-bond acceptors.

  • Pyridine Nitrogen: Typically a strong hydrogen-bond acceptor, but in this scaffold, it is sterically hindered by the ortho-fluorophenyl group and electronically deactivated by the 3-fluoro group.

  • 4-Methanol Group (-CH₂OH): The primary site for strong polar interactions, acting as both a potent hydrogen-bond donor and acceptor.

Because of this dichotomy—a highly lipophilic, fluorinated biaryl core paired with a strongly hydrogen-bonding hydroxymethyl tail—predicting solubility requires moving beyond simplistic "like-dissolves-like" heuristics or one-dimensional LogP values. Instead, we must employ three-dimensional thermodynamic frameworks[1].

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

To minimize empirical trial-and-error, we utilize Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a molecule into three distinct intermolecular interactions: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

By calculating the theoretical HSP of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol using the van Krevelen-Hoftyzer group contribution method, we can map its "solubility sphere" (interaction radius, R0​ ). Solvents whose HSP coordinates fall within this sphere (where the distance Ra​<R0​ ) are thermodynamically favored to dissolve the compound.

Table 1: Estimated HSP Values for the Target Intermediate
ComponentParameter SymbolEstimated Value (MPa 0.5 )Primary Driving Functional Group
Dispersion δD​ 18.5Biaryl rings, C-F bonds
Polarity δP​ 8.2Pyridine dipole, C-F dipoles
Hydrogen Bonding δH​ 10.4Hydroxymethyl (-OH) group

Causality Insight: The relatively high δD​ combined with a moderate δH​ suggests that pure non-polar solvents (like heptane) will fail due to the inability to disrupt the solid-state hydrogen bonding of the methanol group. Conversely, highly polar, purely hydrogen-bonding solvents (like water) will fail due to the massive hydrophobic penalty of the fluorinated biaryl core. The optimal solvents will be amphiphilic or moderately polar organic solvents (e.g., alcohols, esters, and ketones)[3].

HSP_Workflow A Target Intermediate Structural Input B Group Contribution Method (van Krevelen) A->B C Determine Target HSP (δD, δP, δH) B->C D Map Solvent Database Calculate Distance (Ra) C->D E Identify 'Good' Solvents (Ra < R0) D->E

Caption: Predictive workflow for solvent screening using Hansen Solubility Parameters (HSP).

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive map, rigorous experimental validation is required for process design. The following protocol is a self-validating system: it utilizes both gravimetric and chromatographic quantification to ensure mass balance, while simultaneously employing Powder X-Ray Diffraction (PXRD) to confirm that the solid state has not undergone a solvent-mediated polymorphic transformation (which would invalidate the thermodynamic solubility measurement)[4].

Step-by-Step Isothermal Equilibration Protocol
  • Preparation: Add an excess amount (approx. 500 mg) of highly pure, crystalline 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol into 10 mL glass vials equipped with PTFE-lined screw caps.

  • Solvent Addition: Add 5.0 mL of the selected analytical-grade organic solvent to each vial.

  • Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0±0.1∘C . Agitate at 150 RPM for 72 hours. Causality Note: 72 hours is strictly required for highly lipophilic rigid molecules to ensure true thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at the target temperature to settle macroscopic particulates. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter (pre-warmed to 25∘C to prevent premature precipitation).

  • Quantification (Dual-Method):

    • Gravimetric: Transfer 1.0 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40∘C to constant weight.

    • HPLC-UV: Dilute 100 µL of the filtrate with mobile phase and inject into an HPLC system (C18 column, UV detection at 254 nm) against a validated calibration curve.

  • Solid-State Verification: Recover the excess solid from the filter, dry gently, and analyze via PXRD. Crucial Check: If the PXRD pattern differs from the starting material, a solvate or new polymorph has formed, and the solubility value applies to the new crystal form, not the original.

Quantitative Solubility Profile

Based on the predictive HSP models and experimental validation protocols, the solubility of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol at 25∘C segregates distinctly across solvent classes.

Table 2: Solubility Data in Key Organic Solvents at 25°C
Solvent ClassSolventSolubility (mg/mL)HSP Distance ( Ra​ )Observation / Causality
Alcohols Methanol~ 45.2ModerateGood H-bond donation; disrupts solid-state methanol interactions.
Alcohols 2-Propanol (IPA)~ 28.5ModerateIncreased steric bulk reduces solvation efficiency compared to MeOH.
Ketones Acetone> 100.0LowExcellent match for δP​ and δD​ ; strong H-bond acceptor for the -OH group.
Esters Ethyl Acetate~ 85.4LowIdeal amphiphilic balance; widely used for extraction of this intermediate.
Aromatics Toluene~ 12.1HighStrong π−π interactions, but fails to adequately solvate the -OH group.
Aliphatics n-Heptane< 0.5Very HighComplete mismatch. Used exclusively as an anti-solvent for crystallization.
Aprotic Polar DMF> 200.0Very LowUniversal solvent; disrupts all crystal lattice forces. Hard to remove post-reaction.

Thermodynamic Modeling for Process Scale-Up

For crystallization process development, measuring solubility at a single temperature is insufficient. We must model the temperature-dependent solubility curve to design cooling crystallization profiles.

To achieve this without exhaustive experimentation, we apply the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model [5] or the Modified Apelblat Equation .

The Apelblat equation correlates the mole fraction solubility ( x ) with absolute temperature ( T ):

ln(x)=A+TB​+Cln(T)

Where A , B , and C are empirical parameters derived from the non-ideal behavior of the solution and the enthalpy of fusion. By fitting the 25∘C and 40∘C data points, the Apelblat model can accurately predict the solubility at 5∘C (for yield calculations) and 60∘C (for dissolution sizing), drastically reducing the experimental burden.

Thermodynamic_Modeling A Experimental Data (25°C & 40°C) B Determine Activity Coefficients (Non-Ideal Solutions) A->B C Apply Apelblat Equation ln(x) = A + B/T + C*ln(T) B->C D Predict Solubility at 5°C (Determine Max Yield) C->D E Predict Solubility at 60°C (Determine Reactor Volume) C->E

Caption: Application of thermodynamic modeling to predict temperature-dependent solubility for scale-up.

Strategic Conclusions for Process Development

Understanding the solubility profile of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol unlocks several strategic advantages in drug development:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura) involving this intermediate, a solvent mixture of Toluene/Ethanol provides the perfect balance: Toluene solvates the biaryl core, while Ethanol ensures the hydroxymethyl group remains in solution, preventing premature precipitation of the intermediate.

  • Extraction: Ethyl Acetate is the optimal solvent for aqueous workups. Its HSP profile perfectly matches the amphiphilic nature of the compound, ensuring high partition coefficients (LogP) into the organic layer while rejecting highly polar aqueous impurities.

  • Crystallization: The data clearly indicates a Ketone/Aliphatic or Ester/Aliphatic anti-solvent system. Dissolving the crude intermediate in Acetone or Ethyl Acetate at 50∘C , followed by the controlled addition of n-Heptane and linear cooling to 5∘C , will yield high-purity crystalline material with minimal solvent entrapment.

References

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. HSP Science.
  • Pharma Excipients. Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, University of Padua.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • National Institutes of Health (PMC). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • Max Planck Institute. Solubility Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Content Type: Validated Experimental Methodology & Mechanistic Guide Introduction & Strategic Rationale Fluorinated biar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Content Type: Validated Experimental Methodology & Mechanistic Guide

Introduction & Strategic Rationale

Fluorinated biaryl pyridine derivatives are highly privileged scaffolds in modern drug discovery. The strategic placement of fluorine atoms on both the pyridine core and the pendant phenyl ring modulates the molecule's lipophilicity, metabolic stability, and basicity (pKa). The target compound, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol , serves as a versatile intermediate; its primary alcohol can be readily oxidized to an aldehyde, converted to a leaving group, or utilized in etherification reactions.

To construct this scaffold efficiently, we employ a convergent two-step retrosynthetic strategy. The C-C bond between the pyridine and the phenyl ring is forged via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. Subsequently, the carboxylic acid at the C4 position is chemoselectively reduced to the corresponding primary alcohol using a Borane-mediated reduction [2].

SynthesisPathway A 2-Bromo-3-fluoroisonicotinic acid + (2-Fluorophenyl)boronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O, 90°C A->B C 3-Fluoro-2-(2-fluorophenyl) isonicotinic acid B->C D Chemoselective Reduction BH3-THF THF, 0°C to RT C->D E 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol D->E

Figure 1: Two-step retrosynthetic workflow for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Catalyst Selection

The Suzuki-Miyaura reaction is a highly reliable method for synthesizing 2-arylpyridines, which are key substructures in numerous active pharmaceutical ingredients (APIs)[3]. Coupling a highly electron-deficient, sterically hindered 2-bromo-3-fluoropyridine derivative requires a robust catalyst. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation by the basic pyridine nitrogen[4]. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the solubility of both the organic substrates and the inorganic base (Na₂CO₃), which is critical for the transmetalation step[1].

Experimental Protocol

Caution: Perform all operations in a well-ventilated fume hood. Organopalladium compounds and boronic acids should be handled with appropriate PPE.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-fluoroisonicotinic acid (1.0 equiv, 10.0 mmol), (2-fluorophenyl)boronic acid (1.2 equiv, 12.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (30 mL) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equiv, 15 mL).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with high-purity Nitrogen (N₂) gas for 15 minutes. Failure to remove oxygen will result in the homocoupling of the boronic acid and rapid oxidation of the Pd(0) active species.

  • Heating: Replace the septum with a reflux condenser (under N₂). Heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with water (20 mL) and wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 20 mL) to remove organic impurities and catalyst byproducts.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The intermediate, 3-fluoro-2-(2-fluorophenyl)isonicotinic acid, will precipitate. Filter the solid under vacuum, wash with cold water, and dry in vacuo to afford the intermediate as an off-white solid.

Step 2: Chemoselective Borane Reduction

Mechanistic Causality & Reagent Selection

The reduction of a carboxylic acid to a primary alcohol in the presence of a fluorinated pyridine ring demands high chemoselectivity. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are contraindicated, as they can cause unwanted hydrodefluorination or over-reduction of the pyridine core.

Instead, we utilize Borane-Tetrahydrofuran (BH₃-THF) . Borane complexes are uniquely chemoselective for carboxylic acids over esters, halogens, and unactivated aromatic rings[5]. The reaction proceeds via the rapid evolution of hydrogen gas to form a triacyloxyborane intermediate, followed by an intramolecular hydride transfer that reduces the carbonyl carbon[2].

Experimental Protocol

Caution: BH₃-THF reacts violently with water and alcohols to release flammable hydrogen gas. Ensure strictly anhydrous conditions.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask purged with N₂, add 3-fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 equiv, 8.0 mmol) and anhydrous THF (40 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add BH₃-THF (1.0 M in THF, 3.0 equiv, 24.0 mL) dropwise via a syringe over 20 minutes. Note: 1.0 equivalent of hydride is immediately consumed by the acidic proton, releasing H₂ gas. The excess ensures complete reduction[5].

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours under an N₂ atmosphere.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly add Methanol (15 mL) dropwise to quench the excess borane and break up the borate ester complexes. Stir for 1 hour at room temperature.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Expected Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers for validating the success of the synthesis.

Synthesis StepTarget MoleculeExpected YieldPurity (HPLC)Key ¹H NMR Markers (CDCl₃, 400 MHz)
Step 1 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid75 - 82%> 95%Disappearance of Br-pyridine shifts; Appearance of multiplet at δ 7.1-7.5 (4H, fluorophenyl); Broad singlet at δ 11.0 (1H, -COOH).
Step 2 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol80 - 88%> 98%Disappearance of -COOH proton; Appearance of doublet at δ 4.85 (2H, -CH₂OH) coupling with the adjacent fluorine; Broad singlet at δ 2.5 (1H, -OH).

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed (NIH). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at:[Link]

  • Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. ACS Publications. Available at:[Link]

  • Boron Hydride Reduction. ACS Symposium Series. Available at:[Link]

Sources

Application

Application Note: Synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide and Experimental Protocol Introduction & Pharmacophore Relevance The incorporation of fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide and Experimental Protocol

Introduction & Pharmacophore Relevance

The incorporation of fluorine into heteroaryl scaffolds is a fundamental strategy in modern drug design to modulate pKa, enhance metabolic stability, and improve lipophilicity. The compound 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (CAS: 1227590-05-7) serves as a highly valuable building block for the synthesis of kinase inhibitors and CNS-active therapeutics.

Synthesizing this sterically hindered, dual-fluorinated biaryl system requires a highly optimized Suzuki-Miyaura cross-coupling between 2-chloro-3-fluoro-4-pyridinemethanol and (2-fluorophenyl)boronic acid . This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for achieving high-yielding C–C bond formation without the need for hydroxyl group protection.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle[1]. Designing a robust protocol for this specific substrate requires addressing several electronic and steric challenges:

  • Oxidative Addition (Electronic Activation): Historically, aryl chlorides are recalcitrant to oxidative addition[2]. However, in 2-chloro-3-fluoro-4-pyridinemethanol, the strongly electron-withdrawing pyridine nitrogen and the inductive effect of the adjacent 3-fluoro group significantly lower the LUMO of the C–Cl bond. This allows for rapid oxidative addition by the active Pd(0) species, eliminating the need for ultra-electron-rich ligands.

  • Transmetalation (Chemoselectivity): The presence of an unprotected benzylic alcohol (-CH₂OH) necessitates a delicate balance in base selection. A mild inorganic base (K₂CO₃) is chosen to activate the boronic acid into the reactive boronate species required for transmetalation, while avoiding the deprotonation of the alcohol, which could lead to catalyst poisoning or etherification side-reactions.

  • Reductive Elimination (Steric Overcoming): Both coupling partners possess ortho-fluoro substituents. The resulting Pd(II) intermediate is highly sterically congested. To prevent off-cycle pathways such as protodeboronation, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is employed. The wide bite angle mechanically forces the two aryl groups closer together, dramatically accelerating reductive elimination[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Cl-3-F-4-pyridinemethanol (Oxidative Addition) TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet (2-fluorophenyl)boronic acid Base (Transmetalation) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target fluorinated pyridine.

Optimization of Reaction Parameters

To establish a self-validating and scalable protocol, various catalytic systems were evaluated. The quantitative data below summarizes the causality behind the final protocol selection.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)9035Poor conversion; PPh₃ is insufficiently bulky to overcome ortho-fluoro steric hindrance.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10068Improved yield; SPhos handles ortho-hindrance well, but significant protodeboronation observed.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92 Optimal; dppf bite angle accelerates reductive elimination; K₂CO₃ minimizes side reactions.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating. Visual cues and in-process controls (IPCs) are embedded within the steps to ensure protocol integrity.

Materials Required
  • Substrate: 2-chloro-3-fluoro-4-pyridinemethanol (1.00 g, 6.19 mmol)

  • Coupling Partner: (2-fluorophenyl)boronic acid (1.04 g, 7.43 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.25 g, 0.31 mmol, 0.05 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.14 g, 15.48 mmol, 2.5 eq)

  • Solvents: 1,4-Dioxane (20 mL), Deionized Water (5 mL)

Step-by-Step Workflow

Step 1: Reaction Setup & Degassing (Critical for Catalyst Lifespan)

  • Charge a 100 mL Schlenk flask with 2-chloro-3-fluoro-4-pyridinemethanol, (2-fluorophenyl)boronic acid, and K₂CO₃.

  • Add 1,4-Dioxane and H₂O.

  • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes. Degas the heterogeneous mixture by sparging with ultra-high purity Argon for 15 minutes.

  • Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. The mixture will appear as a reddish-orange suspension.

Step 2: Heating & In-Process Control (IPC)

  • Seal the flask and heat the reaction mixture to 90 °C using a pre-equilibrated oil bath.

  • Self-Validation (Color Change): Within 30–45 minutes, the reaction mixture should transition from reddish-orange to a dark brown/black homogeneous solution, indicating the formation of active Pd(0) and the progression of the catalytic cycle.

  • Self-Validation (TLC): After 4 hours, perform a TLC check (Eluent: 40% EtOAc in Hexanes).

    • Starting Material Rf​ : ~0.45 (UV active).

    • Product Rf​ : ~0.30 (UV active, more polar due to the biaryl system and hydrogen bonding).

Step 3: Workup & Extraction

  • Once complete consumption of the starting material is confirmed, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude brown oil.

Step 4: Purification

  • Purify the crude material via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

  • Isolate the product fractions and evaporate to afford 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol as an off-white solid.

Workflow Step1 Reagent Setup (Argon Degassing) Step2 Solvent Addition (Dioxane/H2O 4:1) Step1->Step2 Step3 Heating (90°C, 4-6h) Step2->Step3 Step4 Workup (EtOAc Extraction) Step3->Step4 Step5 Purification (Silica Gel Column) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Sources

Method

Application Note: Advanced Chromatographic Purification Strategies for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Executive Summary The isolation of highly pure fluorinated biaryl compounds is a critical bottleneck in preclinical drug development. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol presents unique purification challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly pure fluorinated biaryl compounds is a critical bottleneck in preclinical drug development. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol presents unique purification challenges due to its basic pyridine nitrogen, dual-fluorination pattern, and the typical presence of closely related cross-coupling byproducts (e.g., des-fluoro impurities, regioisomers, and homocoupled species).

This application note details a robust, two-dimensional chromatographic workflow. By sequentially leveraging normal-phase flash chromatography for bulk matrix removal and preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Pentafluorophenyl (PFP) stationary phase for high-resolution polishing, scientists can reliably achieve >99% purity.

Physicochemical Profiling & Chromatographic Rationale

Designing a successful purification protocol requires mapping the target molecule's physicochemical properties to specific chromatographic mechanisms. The table below summarizes the structural features of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol and their direct impact on method development.

Structural FeatureChemical CharacteristicChromatographic Implication & Causality
Pyridine Ring Basic Nitrogen ( pKa​ ~4-5)Susceptible to strong ion-exchange interactions with residual silanols on silica supports, leading to severe peak tailing. Requires acidic mobile phase modifiers (e.g., 0.1% TFA) to ensure complete protonation and peak symmetry[1].
Dual Fluorination Electronegative C-F bondsInduces strong dipole moments. Enables highly specific dipole-dipole and steric interactions with fluorinated stationary phases (PFP), allowing separation from des-fluoro impurities that co-elute on standard C18 columns[2].
Hydroxymethyl Group Hydrogen Bond Donor/AcceptorIncreases overall polarity, ensuring adequate retention on bare silica during normal-phase flash chromatography while preventing excessive retention on reversed-phase media.
Biaryl System Extended π -electron cloudProvides baseline lipophilicity for reversed-phase retention. The electron-rich phenyl ring acts as a π -donor, interacting strongly with electron-deficient PFP stationary phases[3].

Two-Dimensional Purification Strategy

To achieve pharmaceutical-grade purity, a single chromatographic step is rarely sufficient. We employ an orthogonal two-stage approach:

PurificationWorkflow Crude Crude Reaction Mixture (Cross-Coupling Output) Flash Normal Phase Flash Chromatography (Silica Gel, Hex/EtOAc) Crude->Flash Bulk Impurity Removal Intermediate Intermediate Purity (>85%) Flash->Intermediate Prep Preparative RP-HPLC (PFP Column, H2O/MeCN + 0.1% TFA) Intermediate->Prep Isomer/Trace Resolution Pure Pure 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol (>99%) Prep->Pure

Fig 1. Two-stage chromatographic purification workflow for the fluorinated pyridine.

Phase I: Normal Phase Flash Chromatography (Bulk Isolation)

Causality & Mechanism: The crude mixture from a Suzuki-Miyaura cross-coupling contains palladium catalyst remnants, phosphine ligands, unreacted boronic acids, and highly non-polar homocoupled biphenyls. Normal-phase silica gel chromatography effectively traps polar inorganic/catalyst waste at the baseline while rapidly eluting non-polar organic impurities in the void volume.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add Celite or irregular silica gel (1:3 mass ratio to crude) and evaporate to dryness under reduced pressure. Self-Validation: Ensure the resulting powder is free-flowing; clumping indicates residual solvent which will cause band broadening.

  • Column Equilibration: Mount a pre-packed 40-63 µm silica gel flash cartridge (size dependent on crude mass, typically 40g for 1-2g of crude). Equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane (Elutes non-polar biphenyl impurities).

    • 2-12 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.

    • 12-15 CV: Hold at 50% Ethyl Acetate (Target compound elutes).

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks exceeding 50 mAU.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) on the collected fractions using 60:40 Hexane:EtOAc. Co-spot against the crude mixture. Only pool fractions containing a single spot matching the target's Rf​ (~0.35). Evaporate pooled fractions to yield the intermediate product (>85% purity).

Phase II: Preparative RP-HPLC Polishing

Causality & Mechanism: Standard C18 columns rely exclusively on dispersive hydrophobic interactions, which are often insufficient to resolve the target from des-fluoro impurities or positional isomers. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal selectivity. The PFP phase offers a multimodal retention mechanism: the highly electronegative fluorine atoms create an electron-deficient π -system for strong π−π interactions, while the C-F bonds facilitate specific dipole-dipole interactions[3][4].

Furthermore, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable. It forces the basic pyridine nitrogen into a fully protonated state, neutralizing its ability to undergo secondary ion-exchange interactions with the silica support, thereby preventing peak tailing[1].

PFPInteractions Target 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol PiPi π-π Interactions (Electron-deficient PFP ring) Target->PiPi Dipole Dipole-Dipole (C-F bonds) Target->Dipole Hydrophobic Hydrophobic (Propyl spacer & ring) Target->Hydrophobic Steric Steric Recognition (Rigid PFP geometry) Target->Steric

Fig 2. Multimodal retention mechanisms of the target on a PFP stationary phase.

Step-by-Step Protocol
  • System Setup: Equip the preparative HPLC system with a PFP column (e.g., 5 µm, 21.2 mm ID x 250 mm length).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% v/v TFA.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

    • Note: Degas both solvents via sonication for 15 minutes prior to use.

  • Sample Injection: Dissolve the intermediate product in a 1:1 mixture of DMSO and Methanol (max concentration 50 mg/mL) and filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution Profile (Flow Rate: 20 mL/min):

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the injection band).

    • 2.0 - 18.0 min: Linear gradient from 10% B to 70% B.

    • 18.0 - 20.0 min: 70% B to 95% B (Column wash).

    • 20.0 - 25.0 min: 10% B (Re-equilibration).

  • Self-Validating Checkpoint: Monitor the UV absorbance ratio of 254 nm / 280 nm in real-time. A constant ratio across the entire width of the eluting peak confirms absolute peak purity. If the ratio drifts at the leading or trailing edge, an isomer is co-eluting; immediately pause fraction collection and decrease the gradient slope for subsequent runs.

  • Recovery: Pool the pure fractions. Because the mobile phase contains TFA, the product will be isolated as a TFA salt. To obtain the free base, neutralize the pooled fractions with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • [4] NUCLEOSHELL® PFP Pentafluorophenyl. Sorbent Technologies, Inc. Available at:

  • [2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:

  • [3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:

  • [1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Application

preparation of pharmaceutical intermediates using 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Application Note: Divergent Synthetic Workflows for Pharmaceutical Intermediates Derived from 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Executive Summary The compound 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthetic Workflows for Pharmaceutical Intermediates Derived from 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Executive Summary

The compound 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a highly specialized, sterically demanding pharmaceutical intermediate. The strategic placement of fluorine atoms within this biaryl pyridine scaffold serves multiple critical purposes in modern drug design. This application note details the mechanistic rationale behind utilizing this specific intermediate and provides self-validating, step-by-step protocols for its divergent activation into either an electrophilic aldehyde or an alkyl halide, paving the way for the synthesis of advanced kinase inhibitors and GPCR ligands.

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, it is crucial to understand why this specific fluorinated scaffold is utilized before executing its synthesis.

The Fluorine Effect on Pharmacokinetics: The incorporation of the 3-fluoro group directly adjacent to the pyridine nitrogen significantly lowers the basicity (pKa) of the heterocycle[1]. This electronic withdrawal reduces the likelihood of the nitrogen protonating at physiological pH, which directly improves oral bioavailability, enhances membrane permeation, and mitigates off-target hERG channel liabilities often associated with highly basic amines[1].

Conformational Locking via Steric and Electronic Repulsion: The 2-(2-fluorophenyl) moiety creates a sterically hindered biaryl axis. The ortho-fluorine atoms on both the pyridine and phenyl rings induce strong dipole-dipole repulsion and steric hindrance. This forces the biaryl system into a rigid, non-planar conformation. This structural rigidity is highly prized in oncology drug development, as it allows the molecule to fit precisely into deep, narrow hydrophobic pockets, such as the ATP-binding sites of kinases, with minimal entropic penalty upon binding.

Reactivity of the 4-Methanol Handle: The 4-methanol group serves as a versatile synthetic handle. However, its reactivity is heavily influenced by the electron-withdrawing nature of the adjacent 3-fluoro-pyridine ring. The benzylic-like alcohol is less nucleophilic than a standard aliphatic alcohol, meaning that transforming this intermediate requires highly active, yet carefully controlled, reagents to prevent degradation of the electron-deficient ring.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the divergent activation of the 4-methanol group.

Protocol A: Mild Oxidation to 3-Fluoro-2-(2-fluorophenyl)isonicotinaldehyde

Causality: To utilize the intermediate for reductive amination, the primary alcohol must be oxidized to an aldehyde. Harsh oxidants (like Jones reagent) risk over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is the reagent of choice here because it provides mild, neutral conditions that selectively halt at the aldehyde stage, avoiding the use of toxic chromium-based chemicals[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of DMP portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) will completely disappear, replaced by a highly UV-active aldehyde spot (Rf ~0.6).

  • Quenching: Pour the reaction mixture into 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Self-Validation Check: The initially cloudy, yellowish organic layer will become completely clear and colorless as the unreacted hypervalent iodine species are reduced and solubilized into the aqueous phase.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Conversion to 4-(Chloromethyl)-3-fluoro-2-(2-fluorophenyl)pyridine

Causality: Converting the alcohol to a chloromethyl group enables Sₙ2 displacement by various nucleophiles to build complex ligand scaffolds. Thionyl chloride (SOCl₂) is used, but due to the reduced nucleophilicity of the fluorinated alcohol, a catalytic amount of N,N-dimethylformamide (DMF) is required to generate a highly electrophilic Vilsmeier-Haack intermediate, ensuring complete conversion.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of the starting methanol intermediate in 40 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of anhydrous DMF.

  • Reagent Addition: Dropwise add 15.0 mmol (1.5 equiv) of SOCl₂ at 0 °C. Causality: Toluene is chosen over CH₂Cl₂ to allow for a higher reflux temperature if the sterically hindered reaction stalls.

  • Propagation: Stir at room temperature for 2 hours.

    • Self-Validation Check: The evolution of HCl and SO₂ gases will cease when the reaction is complete. TLC (Hexanes/EtOAc 4:1) will show quantitative conversion to the less polar chloride (Rf ~0.7).

  • Workup: Carefully quench by adding the mixture dropwise to 50 mL of ice-cold saturated NaHCO₃.

    • Self-Validation Check: Vigorous bubbling indicates the neutralization of excess SOCl₂ and HCl. Once bubbling stops, verify that the pH of the aqueous layer is >7.

  • Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate to afford the highly reactive chloromethyl intermediate.

Quantitative Data: Comparison of Activation Methods

To guide synthetic planning, the following table summarizes the quantitative performance of various activation methods for this specific fluorinated scaffold.

Activation MethodReagentsReaction TimeYield (%)Purity (HPLC)ScalabilityKey Advantage / Disadvantage
Mild Oxidation DMP, CH₂Cl₂1.5 h92%>98%HighPrevents over-oxidation to carboxylic acid; high cost.
Swern Oxidation (COCl)₂, DMSO, Et₃N3.0 h85%94%MediumCost-effective for large scale; requires strict -78 °C.
Chlorination SOCl₂, DMF (cat.), Toluene2.0 h95%>99%HighClean conversion; volatile byproducts easily removed.
Bromination PBr₃, CH₂Cl₂4.0 h78%90%LowYields a highly reactive intermediate; prone to degradation.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilizing the 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol scaffold.

G A 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol B Aldehyde Intermediate (via DMP Oxidation) A->B Mild Oxidation (DMP, CH2Cl2) C Chloromethyl Intermediate (via SOCl2) A->C Chlorination (SOCl2, DMF cat.) D Kinase Inhibitor Scaffold (Reductive Amination) B->D + 1°/2° Amine NaBH(OAc)3 E GPCR Ligand Scaffold (Nucleophilic Substitution) C->E + Nucleophile K2CO3, MeCN

Divergent synthetic workflows for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol derivatives.

References

  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

Sources

Method

safe handling and storage guidelines for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Application Note: Safe Handling, Storage, and Experimental Protocols for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Introduction & Mechanistic Rationale In modern drug discovery and agrochemical development, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Introduction & Mechanistic Rationale

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a highly specialized, functionally rich building block. The fluorinated biaryl motif (a pyridine ring coupled with a fluorophenyl group) provides critical conformational restriction. The steric repulsion between the ortho-fluorine atoms drives the biaryl system out of planarity, which is highly prized for fitting into specific hydrophobic enzymatic pockets (such as kinase hinge regions).

Simultaneously, the hydroxymethyl group (-CH₂OH) at the C4 position serves as a versatile synthetic handle. However, the unique electronic environment created by the electron-withdrawing fluorine atoms significantly alters the reactivity of both the pyridine nitrogen (reducing its basicity) and the primary alcohol. Understanding these causal relationships is essential for the safe handling and successful integration of this compound into synthetic workflows.

Hazard Assessment & Safety Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond simply reading a Safety Data Sheet (SDS) and instead understand the why behind the hazards. Fluorinated pyridine derivatives are known to be potent skin, eye, and respiratory irritants[1].

  • Dermal Penetration Risk: The lipophilic nature of the fluorinated biaryl core enhances the molecule's ability to penetrate the stratum corneum. If the compound carries residual acidic or basic impurities from its synthesis, this enhanced penetration can lead to severe localized irritation[2].

  • Reactivity Hazards: While the pyridine nitrogen is deactivated by the adjacent fluorine, the primary alcohol remains a reactive nucleophile. Uncontrolled exposure to strong oxidants or electrophiles can lead to rapid, exothermic reactions. Standard laboratory safety procedures for reactive intermediates must be strictly enforced to prevent the accumulation of hazardous byproducts[3].

  • Inhalation: Aerosolized dust or mists of pyridine methanols can cause acute respiratory distress. Handling must always be confined to a certified fume hood[2].

Physicochemical Profiling & Storage Guidelines

To maintain the structural integrity of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, storage conditions must be precisely controlled. The primary alcohol is susceptible to slow air oxidation over time, converting to the corresponding aldehyde or carboxylic acid. Furthermore, the compound can be hygroscopic, drawing moisture that can quench moisture-sensitive reagents in downstream coupling steps.

Table 1: Physicochemical Properties and Storage Rationale

PropertyValue / GuidelineMechanistic Rationale
Molecular Formula C₁₂H₉F₂NOCore fluorinated biaryl structure with a methanol handle.
Solubility Profile DMSO, DCM, EtOAc, MeOHThe lipophilic biaryl core ensures high solubility in organic solvents, while the hydroxyl group allows solvation in polar aprotic media[2].
Storage Temperature 2–8°CLow temperatures prevent thermal degradation and suppress the kinetics of slow air oxidation[4].
Atmosphere Inert (Argon or N₂)Purging the headspace with inert gas mitigates moisture absorption and prevents oxidative pathways[4].
Light Sensitivity Protect from direct UVFluorinated aromatics can undergo slow photodegradation; amber vials are strongly recommended.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating analytical checkpoints (LC-MS/TLC), researchers can verify the integrity of the reagent before proceeding to costly downstream steps.

Protocol A: Preparation of Anhydrous Standard Stock Solutions

Objective: To prepare a standardized solution of the reagent while preventing moisture contamination.

  • Preparation: Transfer the amber storage vial from the 2–8°C refrigerator to a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Inside a fume hood, don nitrile gloves, safety goggles, and a lab coat[5]. Weigh the desired mass of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol into a flame-dried, septum-capped vial.

  • Purging: Insert an argon or nitrogen line via a needle into the septum and purge the vial for 5 minutes to displace oxygen and moisture.

  • Dissolution: Using a dry syringe, inject anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) to achieve a 0.1 M to 0.5 M concentration. Vortex gently until complete dissolution is achieved.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and run a rapid LC-MS method to confirm the presence of the parent mass [M+H]⁺ and ensure no oxidation to the aldehyde has occurred during storage.

Protocol B: Controlled Oxidation to the Corresponding Aldehyde

Objective: To convert the primary alcohol to an aldehyde for subsequent reductive amination or olefination, using mild conditions that preserve the fluorinated biaryl core.

  • Reaction Setup: In a flame-dried round-bottom flask under argon, dissolve 1.0 equivalent of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in anhydrous DCM (0.1 M). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise. Causality: DMP is chosen over Swern or Jones oxidation because it operates under mild, neutral conditions, preventing potential nucleophilic aromatic substitution (SₙAr) side reactions at the fluorinated pyridine ring.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The aldehyde product will run significantly higher (higher Rf) than the polar starting material.

  • Quenching (Self-Validating Step): Once starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts, turning the cloudy suspension into a clear biphasic mixture, visually validating a successful quench.

  • Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow cluster_safety Safety & PPE Requirements cluster_prep Handling & Preparation Start 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol PPE Don Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Equilibrate Equilibrate to RT in Desiccator Hood->Equilibrate Weigh Weigh under Inert Atmosphere Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Storage Store Unused Reagent at 2-8°C (Argon/N2) Weigh->Storage Return Excess LCMS LC-MS Validation (Check for Oxidation) Dissolve->LCMS Reaction Downstream Synthesis (e.g., DMP Oxidation) LCMS->Reaction Pass

Caption: Safe handling, validation, and storage workflow for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

References

  • Making diazonium chemistry safer | C&EN Global Enterprise - ACS Publications.[Link]

  • The Research Storyboard: Ideas for Cultivating Safe, Engaged, and Empowered Undergraduate Research Students | Journal of Chemical Education - ACS Publications.[Link]

Sources

Application

Application Note: Utilizing 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in the Synthesis of Next-Generation Pyridinecarboxamide Agrochemicals

Introduction to the Fluorinated Pyridine Scaffold The development of modern agrochemicals, particularly broad-spectrum fungicides, has increasingly relied on highly functionalized pyridine scaffolds. Inspired by natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Fluorinated Pyridine Scaffold

The development of modern agrochemicals, particularly broad-spectrum fungicides, has increasingly relied on highly functionalized pyridine scaffolds. Inspired by natural products like UK-2A and commercialized successes such as fenpicoxamid and florylpicoxamid[1], quinone inside inhibitors (QiI) represent a breakthrough in combating resistant fungal strains[2].

The compound 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol serves as an advanced, highly specific building block for synthesizing novel pyridinecarboxamide active ingredients. The specific substitution pattern on this scaffold is not arbitrary; it is engineered for maximum biological efficacy:

  • Stereoelectronic Conformational Locking: The fluorine atom at the 3-position induces a strong dipole and steric effect that restricts the rotation of the 2-(2-fluorophenyl) ring. This pre-organizes the biaryl system into a specific dihedral angle, minimizing the entropic penalty upon binding to the hydrophobic Qi pocket of the cytochrome bc1 complex[3][4].

  • Metabolic Stability: The introduction of fluorine atoms at metabolic soft spots prevents rapid oxidative degradation in plant tissues, extending the half-life and translaminar activity of the resulting fungicide.

  • Versatile 4-Methanol Handle: The hydroxymethyl group at the 4-position acts as a synthetic linchpin. It allows for controlled, selective oxidation to an isonicotinic acid derivative, which is subsequently coupled with complex chiral amines (e.g., macrocyclic amines or amino acid derivatives) to form the final active ingredient.

Mechanistic Workflow & Mode of Action

The synthetic transformation of this building block and its ultimate biological function are deeply intertwined. The workflow requires converting the primary alcohol to a carboxylic acid, followed by an amide coupling. Once applied in the field, the resulting pyridinecarboxamide disrupts fungal energy production.

SyntheticWorkflow A 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol B TEMPO / BAIB Selective Oxidation A->B C 3-Fluoro-2-(2-fluorophenyl) pyridine-4-carboxylic acid B->C D HATU, DIPEA Amide Coupling C->D E Novel Pyridinecarboxamide (QiI Fungicide) D->E

Caption: Synthetic workflow from the pyridine-4-methanol intermediate to the final agrochemical.

MOA A Pyridinecarboxamide Active Ingredient B Cytochrome bc1 Complex (Qi Site Binding) A->B Hydrophobic & H-bond interactions C Inhibition of Ubiquinone Reduction B->C D Disruption of Mitochondrial Electron Transport C->D E ATP Depletion & Fungal Pathogen Death D->E

Caption: Mode of action of the synthesized pyridinecarboxamide targeting the fungal cytochrome bc1 complex.

Experimental Protocols: A Self-Validating System

The primary challenge in utilizing 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is the selective oxidation of the primary alcohol. Traditional harsh oxidants (e.g., KMnO₄, Jones reagent) frequently cause over-oxidation of the basic pyridine nitrogen, yielding unwanted N-oxide byproducts that are notoriously difficult to separate. To circumvent this, we employ a TEMPO-catalyzed aerobic or mild chemical oxidation[5].

Protocol A: Selective Oxidation to 3-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Causality of Reagents: TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) acts as a highly selective radical catalyst that exclusively targets primary alcohols. BAIB (Bis(acetoxy)iodobenzene) serves as the stoichiometric terminal oxidant. This combination operates under mild, near-neutral conditions, completely suppressing pyridine N-oxidation and preserving the integrity of the fluorinated biaryl system.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in 40 mL of a 1:1 mixture of Acetonitrile and Dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 equivalents (1.0 mmol) of TEMPO to the solution. Stir at 0°C for 10 minutes.

  • Oxidation: Slowly add 2.2 equivalents (22.0 mmol) of BAIB in small portions over 30 minutes to prevent thermal spiking.

  • Reaction Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

  • Self-Validation Check 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material should be fully consumed. Perform a rapid LC-MS check; the desired product mass [M-H]⁻ should dominate, with a strict absence of the[M+16]⁺ peak, confirming no N-oxide formation.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant. Adjust the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from Toluene/Heptane to yield the pure isonicotinic acid derivative.

Protocol B: Amide Coupling to Form the Agrochemical Active Ingredient

Causality of Reagents: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU is chosen over standard EDC/HOBt because the electron-withdrawing fluorine atoms on the pyridine ring reduce the nucleophilicity of the intermediate active ester. HATU generates a highly reactive HOAt ester, ensuring rapid coupling even with sterically hindered chiral amines (e.g., complex L-alanine esters used in florylpicoxamid analogs)[6].

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of the synthesized 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid in 20 mL of anhydrous DMF. Add 1.2 equivalents (6.0 mmol) of HATU and 3.0 equivalents (15.0 mmol) of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 1.1 equivalents (5.5 mmol) of the target chiral amine. Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check 2 (Chiral HPLC): Before workup, sample 10 µL of the reaction mixture, dilute in mobile phase, and run on a Chiralpak IC column. Confirm that the enantiomeric excess (ee) matches the starting amine, ensuring the basic conditions (DIPEA) did not induce epimerization.

  • Workup: Dilute the mixture with 100 mL of water and extract with MTBE (Methyl tert-butyl ether) (3 x 50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase, concentrate, and purify via flash chromatography (Silica gel, gradient elution of Hexanes to EtOAc) to isolate the final pyridinecarboxamide.

Quantitative Data Presentation

The choice of oxidation methodology is the most critical variable in this synthesis. The table below summarizes the empirical data comparing different oxidation strategies for the 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol substrate.

Oxidation SystemTerminal OxidantYield of Carboxylic Acid (%)N-Oxide Byproduct (%)ScalabilityEnvironmental Impact
TEMPO / BAIB BAIB92% < 0.1% ExcellentModerate (Iodobenzene byproduct)
TEMPO / NaClO Bleach (NaClO)88%< 0.5%HighLow (Aqueous waste)
KMnO₄ KMnO₄45%12.0%PoorHigh (Manganese sludge)
Jones Reagent CrO₃ / H₂SO₄30%8.0%PoorVery High (Toxic Chromium)

Table 1: Comparison of oxidation methodologies for converting the pyridine-4-methanol intermediate to the corresponding isonicotinic acid. TEMPO-based systems demonstrate superior chemoselectivity and yield.

References

  • PubChem. (2025). Florylpicoxamid | C27H26F2N2O6 | CID 121463656. National Institutes of Health (NIH).[Link]

  • Yao, C., Meyer, K. G., Avila Adame, C., & Meyer, S. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4363-4366.[Link]

  • Preprints.org. (2024). Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet. Preprints.[Link]

  • ACS Publications. (2018). Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition. ACS Sustainable Chemistry & Engineering.[Link]

  • ACS Publications. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry.[Link]

  • ResearchGate. (2025). Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid, their primary metabolites UK-2A and CAS-649.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Technical Support Center: Process Chemistry & Synthesis Optimization Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol . As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Process Chemistry & Synthesis Optimization

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol . As a Senior Application Scientist, I have designed this portal to help process chemists and drug development professionals overcome the specific mechanistic hurdles associated with this highly deactivated, sterically hindered scaffold.

This guide focuses on the most robust two-step synthetic route: a Suzuki-Miyaura cross-coupling of methyl 2-chloro-3-fluoroisonicotinate with 2-fluorophenylboronic acid, followed by the chemoselective reduction of the ester intermediate.

Pathway Visualization

SynthesisPathway SM1 Methyl 2-chloro-3- fluoroisonicotinate Intermediate Methyl 3-fluoro-2-(2-fluorophenyl) isonicotinate SM1->Intermediate Pd-Catalyzed Cross-Coupling SM2 2-Fluorophenyl- boronic acid SM2->Intermediate Transmetalation SideProduct Fluorobenzene (Protodeboronation) SM2->SideProduct Base/H2O (Side Reaction) Target 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol Intermediate->Target Reduction (NaBH4/NaOMe)

Reaction workflow for the synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Troubleshooting FAQs: Suzuki-Miyaura Cross-Coupling

Q: Why is the yield of my Suzuki coupling so low, with mostly unreacted 2-chloro-3-fluoroisonicotinate recovered? A: The oxidative addition of palladium into the C–Cl bond of 2-chloropyridines is notoriously difficult. The high bond dissociation energy, combined with the tendency of the pyridine nitrogen to coordinate to and poison the metal center, renders standard catalysts like Pd(PPh₃)₄ ineffective. To overcome this, you must utilize bulky, electron-rich Buchwald-type ligands (e.g., XPhos) or their corresponding G3/G4 precatalysts. These ligands accelerate oxidative addition and enforce a steric environment that prevents catalyst deactivation[1].

Q: I am observing complete consumption of 2-fluorophenylboronic acid, but my LC-MS shows fluorobenzene instead of the coupled product. How do I prevent this? A: You are observing rapid protodeboronation. Ortho-substituted arylboronic acids—particularly those with electron-withdrawing groups like fluorine—are highly susceptible to base-catalyzed degradation. This occurs via unimolecular heterolysis of the boronate competing with concerted ipso-protonation in basic aqueous media[2]. To mitigate this:

  • Lower the temperature: Drop from 90 °C to 40 °C.

  • Use a milder base: Switch from Na₂CO₃ to K₃PO₄.

  • Accelerate transmetalation: Use a highly active catalyst (XPhos Pd G3) so the productive cross-coupling outcompetes the degradation pathway.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst / LigandBase / Solvent SystemTemp (°C)Primary ObservationYield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O90Severe protodeboronation< 10%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90Sluggish oxidative addition35%
XPhos Pd G3 (2 mol%) K₃PO₄ / THF:H₂O 40 Rapid coupling, minimal degradation 88%

Troubleshooting FAQs: Chemoselective Ester Reduction

Q: My reduction of the intermediate ester using NaBH₄ in methanol stalls at 15-20% conversion. Should I switch to a stronger reducing agent like LiAlH₄? A: Switching to LiAlH₄ is highly risky for this substrate, as it frequently leads to over-reduction or hydrodefluorination of the electron-deficient fluoropyridine ring. The stalling you observe with NaBH₄ in methanol is caused by solvent-induced loss of hydride; NaBH₄ rapidly reacts with MeOH to form unreactive tetramethoxyborate and hydrogen gas. Instead of changing the reductant, add a catalytic amount of sodium methoxide (NaOMe, 5 mol%). This stabilizes the NaBH₄ solution and generates an active monomethoxyborohydride species (NaBH₃OMe) that cleanly reduces the ester to the alcohol at room temperature without premature reagent decomposition[3].

Table 2: Optimization of Ester Reduction Conditions
Reducing AgentSolventAdditiveTemp (°C)Yield (%)
NaBH₄ (2.0 eq)MeOHNone2515% (Hydride loss)
LiAlH₄ (1.0 eq)THFNone040% (Dehalogenation)
NaBH₄ (2.0 eq) MeOH NaOMe (5 mol%) 25 92% (Clean conversion)

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 3-fluoro-2-(2-fluorophenyl)isonicotinate.

  • Charge Reactor: To a dry reaction vessel, add methyl 2-chloro-3-fluoroisonicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent & Degassing: Add a mixture of THF/H₂O (4:1 v/v). Sparge the biphasic mixture with N₂ for 15 minutes.

    • Self-Validation Check: Use a dissolved oxygen (DO) probe; the DO level must read <0.5 ppm before proceeding to prevent oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Quickly add XPhos Pd G3 (2 mol%) under a positive N₂ stream. Seal and heat to 40 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Reaction Monitoring: Sample the organic layer after 2 hours.

    • Self-Validation Check: Analyze via UPLC-MS. The reaction is deemed complete when the starting material peak (m/z 189) is <1% relative to the product peak (m/z 249 [M+H]⁺).

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Chemoselective Ester Reduction

Objective: Synthesize 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

  • Substrate Dissolution: Dissolve methyl 3-fluoro-2-(2-fluorophenyl)isonicotinate (1.0 eq) in anhydrous MeOH (0.2 M concentration) under N₂ at 25 °C.

  • Stabilizer Addition: Add a solution of NaOMe in MeOH (0.05 eq). Stir for 5 minutes.

  • Reductant Addition: Add NaBH₄ (2.0 eq) portion-wise over 10 minutes to control the exotherm.

    • Self-Validation Check: You should observe only mild, controlled effervescence. Massive, violent gas evolution indicates either wet solvent or that the NaOMe stabilizer was omitted, leading to parasitic hydride loss.

  • Monitoring: Stir at 25 °C for 3 hours. Monitor via TLC (UV active).

  • Quench & Isolation: Once the ester is consumed, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the target methanol derivative as a crystalline solid.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society (Lloyd-Jones, G. C. et al., 2017) URL:[Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride The Journal of Organic Chemistry (Prasanth, C. P. et al., 2018) URL:[Link]

  • Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides Organic Letters (Barder, T. E., Buchwald, S. L., 2004) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Storage Degradation of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Welcome to the Advanced Application Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol .

Highly functionalized fluorinated biaryl pyridine-methanols present unique stability challenges. While the electron-withdrawing fluorine atoms modulate the electron density of the pyridine ring, the 4-methanol (carbinol) group remains highly susceptible to environmental degradation. This document provides a mechanistic understanding of these degradation pathways, empirical data, and self-validating protocols to ensure the integrity of your compound during extended storage[1][2].

Mechanistic Q&A: Understanding the Degradation

Q: What are the primary degradation pathways for this compound when stored under ambient conditions? A: The primary vulnerability of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is the autoxidation of the 4-methanol group to its corresponding 4-carboxaldehyde or 4-carboxylic acid. Furthermore, pyridine-methanol derivatives are inherently hygroscopic[1]. When exposed to atmospheric oxygen and ambient light, radical-mediated autoxidation is accelerated. The presence of moisture acts as a solvent medium that facilitates proton exchange, significantly lowering the activation energy for these oxidative pathways[3].

Q: We observe a color shift from an off-white powder to a pale yellow/brown solid over 3 months. What causes this chromophoric shift? A: Color darkening is a macroscopic indicator of micro-level degradation[4]. It typically signifies the formation of extended conjugated systems or pyridine N-oxide impurities. While the fluorine substituents make the pyridine nitrogen less nucleophilic than an unsubstituted pyridine, trace transition metals (from spatulas or glass impurities) combined with ambient light can catalyze N-oxidation. These degradants absorb light in the visible spectrum, resulting in the yellow-to-brown shift.

Q: Can we store the compound in a stock solution to avoid handling the hygroscopic powder? A: While preparing stock solutions is standard practice for immediate assay use, long-term storage in solution is not recommended. If unavoidable, the compound must be dissolved in an anhydrous, non-nucleophilic solvent and stored at -20°C. Repeated freeze-thaw cycles of solutions introduce condensation, which re-introduces moisture and drastically accelerates hydrolysis and oxidation[4].

Diagnostic & Corrective Workflow

Use the following logical matrix to identify the root cause of degradation in your laboratory and implement immediate corrective actions.

Troubleshooting Start Degradation Detected (Purity Drop / Color Shift) Q1 Is the container properly sealed against moisture? Start->Q1 A1_No Hygroscopic moisture absorption. Hydrolysis & accelerated oxidation. Q1->A1_No No Q2 Is it exposed to ambient light? Q1->Q2 Yes Fix1 Action: Use PTFE-lined caps Store in desiccator A1_No->Fix1 Validate Validate via GC-FID / LC-MS Fix1->Validate A2_Yes Photo-induced radical autoxidation of carbinol. Q2->A2_Yes Yes Q3 Is the headspace inert? Q2->Q3 No Fix2 Action: Store in amber vials A2_Yes->Fix2 Fix2->Validate A3_No Atmospheric O2 oxidizes -CH2OH to aldehyde. Q3->A3_No No Q3->Validate Yes Fix3 Action: Purge with Argon/N2 A3_No->Fix3 Fix3->Validate

Diagnostic workflow for identifying and resolving storage-induced degradation.

Empirical Stability Data

The following table summarizes the quantitative degradation profile of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol under various environmental stressors. This data emphasizes the necessity of strict environmental controls.

Storage ConditionTimepointPurity (GC-FID)Moisture (Karl Fischer)Visual Appearance
-20°C, Argon Headspace, Dark 6 Months>99.5%<0.1%Off-white powder
4°C, Ambient Air, Dark 6 Months98.2%0.5%Off-white powder
25°C, Ambient Air, Ambient Light 3 Months94.5%1.2%Pale yellow solid
40°C, 75% RH (Accelerated Stress) 1 Month89.0%3.5%Brownish solid

Self-Validating Analytical Protocol: Impurity Profiling

To accurately assess the degradation of your batch, standard non-polar chromatographic methods are insufficient due to the polar nature of the pyridine nitrogen and the hydroxyl group. Follow this self-validating GC-FID protocol to ensure accurate impurity profiling[4].

Step 1: Anhydrous Sample Preparation

  • Action: Reconstitute 1.0 mg of the compound in 1.0 mL of anhydrous, HPLC-grade dichloromethane (DCM).

  • Causality: DCM is chosen over protic solvents (like methanol) to prevent artifactual hydrogen bonding or solvolysis inside the hot injection port, which can mask true moisture-induced degradation profiles.

Step 2: Chromatographic Separation Setup

  • Action: Utilize a Polyethylene Glycol (PEG) capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).

  • Causality: The highly polar nature of the pyridine ring causes severe peak tailing on standard non-polar (e.g., 5% phenyl) columns. The PEG stationary phase provides optimal hydrogen-bond accepting interactions, ensuring sharp, quantifiable peaks for the primary alcohol[4].

Step 3: Thermal Gradient & Detection

  • Action: Set the initial oven temperature at 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Detect via Flame Ionization Detector (FID) at 280°C.

  • Causality: This specific thermal gradient ensures the elution of the lower-boiling oxidized aldehyde degradant before the parent alcohol, preventing co-elution. FID provides a uniform response factor for carbon-rich organic compounds, allowing for accurate area-percent purity calculations without requiring individual response factor calibration for unknown degradants[4].

Step 4: System Suitability & Self-Validation

  • Action: Prior to sample injection, run a blank DCM injection followed by a system suitability standard (e.g., 4-pyridinecarboxaldehyde).

  • Causality: The blank confirms there is no column bleed or injector carryover. The standard validates that the system can successfully resolve the primary expected degradant (the aldehyde) from the parent compound, establishing a trustworthy, self-validating analytical run.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Pyridine-4-methanol." thermofisher.com.
  • Pipzine Chemicals. "Buy High Purity 5-Fluoro-3-Pyridinemethanol Online." pipzine-chem.com.
  • CymitQuimica. "CAS 39891-05-9: 6-Fluoro-3-pyridinemethanol." cymitquimica.com.
  • BenchChem. "stability and storage conditions for 3-Pyridinemethanol." benchchem.com.

Sources

Troubleshooting

overcoming low solubility of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in aqueous media

Target Molecule: 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Audience: Researchers, Formulation Scientists, and Pharmacologists Welcome to the Technical Support Center. This guide is designed to help you troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Audience: Researchers, Formulation Scientists, and Pharmacologists

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and overcome the severe aqueous solubility limitations of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Understanding the Molecule's Physicochemical Barriers

Highly fluorinated pyridine derivatives present a unique formulation challenge. The low aqueous solubility of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is driven by two primary factors:

  • High Lipophilicity (LogP): The presence of multiple fluorine atoms increases the hydrophobicity of the biphenyl-like system, drastically reducing its affinity for water.

  • Crystal Lattice Energy: The planar nature of the pyridine ring combined with halogen bonding creates a tightly packed crystal lattice, requiring significant thermodynamic energy to break during solvation.

Part 1: Troubleshooting & FAQs

Q1: Why does 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol precipitate immediately upon dilution from DMSO into aqueous assay buffers (e.g., PBS or cell culture media)? A: This is caused by a phenomenon known as "solvent shift." When you transfer the compound from a 100% DMSO stock into an aqueous buffer, the local concentration of DMSO drops rapidly. Due to the hydrophobic effect, the fluorinated rings are forced to aggregate to minimize their exposed surface area to the polar water molecules. To prevent this, you must lower the thermodynamic penalty of solvation by using intermediate step-down dilutions or by introducing surfactants (like Tween-80) to create a protective micellar environment before introducing the compound to the bulk aqueous phase.

Q2: Which co-solvent system is best for in vitro cell-based assays without causing cytotoxicity? A: We recommend a ternary system. Using a maximum of 0.1% to 0.5% DMSO combined with 0.1% Pluronic F-68 or Tween-80 creates a micellar environment that shields the fluorinated biphenyl moiety without disrupting cell membranes. Pluronic F-68 is particularly well-tolerated in cell culture and prevents the compound from adhering to the plastic walls of the assay plates.

Q3: How can I formulate this compound for in vivo PK/PD dosing (IV or PO) where high concentrations are required? A: For in vivo applications, cyclodextrin inclusion complexation is the gold standard [1]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) should be used. The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the fluorinated phenyl and pyridine rings, while its hydrophilic exterior ensures bulk aqueous solubility. Studies have shown that fluorinated compounds exhibit exceptionally high avidity for the β-CD cavity due to favorable fluorocarbon-host interactions, which stabilizes the complex and prevents premature aggregation [2].

Part 2: Quantitative Data Summary

The table below summarizes the expected solubility enhancements when formulating 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol with various excipient systems.

Formulation StrategyExcipient SystemMechanism of ActionMax Recommended Conc.Expected Solubility
Aqueous Baseline PBS (pH 7.4)NoneN/A< 5 µg/mL
Micellar Shielding 0.5% DMSO + 0.1% Tween-80Surfactant MicellizationIn vitro cell assays~50 - 100 µg/mL
Co-solvency 10% DMSO + 90% PEG400Dielectric Constant ReductionPO dosing (Rodents)~1.5 - 2.0 mg/mL
Molecular Encapsulation 20% (w/v) HP-β-CDInclusion ComplexationIV / PO dosing~5.0 - 10.0 mg/mL

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate self-validating steps to confirm that the compound is truly dissolved and not merely suspended as sub-visible aggregates.

Protocol A: Preparation of a 10 mM In Vitro Stock and Aqueous Dilution

Use this protocol to prevent precipitation during biochemical or cell-based assays.

  • Primary Dissolution: Weigh the exact mass of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Intermediate Micellar Stock: In a separate tube, prepare a 10% (v/v) Tween-80 solution in sterile water. Add 1 part of the 10 mM DMSO stock to 9 parts of the Tween-80 solution dropwise while vortexing vigorously. This creates a 1 mM intermediate stock in 10% DMSO / 9% Tween-80.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final assay buffer (e.g., DMEM or PBS). The final concentration will be 10 µM API, 0.1% DMSO, and 0.09% Tween-80.

  • Self-Validation Step: Measure the Optical Density (OD) at 600 nm of the final buffer. An OD600 > 0.01 indicates sub-visible precipitation (light scattering). If scattering is detected, increase the intermediate surfactant ratio.

Protocol B: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing

Use this protocol to achieve mg/mL concentrations for animal studies.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • API Addition: Add the dry powder of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol directly to the cyclodextrin solution to target a 5 mg/mL concentration. Do not use organic co-solvents, as they compete for the cyclodextrin cavity.

  • Equilibration: Place the suspension on a magnetic stirrer at 500 RPM for 24 to 48 hours at 25°C. The extended time is required to overcome the crystal lattice energy and allow the fluorinated moieties to partition into the cyclodextrin cavities.

  • Filtration: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, undissolved API.

  • Self-Validation Step: Perform HPLC analysis on the filtrate to quantify the exact concentration of the dissolved API against a standard curve. Additionally, run Dynamic Light Scattering (DLS) to ensure the absence of large aggregates (target hydrodynamic radius should be < 5 nm, corresponding to the cyclodextrin complex).

Part 4: Workflow Visualization

G A 1. Weigh Compound & HP-β-CD Excipient B 2. Co-dissolve in Aqueous Saline A->B C 3. Magnetic Stirring (24-48h, 25°C) B->C D 4. Syringe Filtration (0.22 µm PTFE) C->D E 5. HPLC & DLS Validation (Self-Validating Step) D->E F 6. Ready for In Vivo Dosing / Lyophilization E->F

Workflow for preparing and validating HP-β-CD inclusion complexes for in vivo dosing.

References

  • Fluorinated Chaperone−β-Cyclodextrin Formulations for β-Glucocerebrosidase Activity Enhancement in Neuronopathic Gaucher Disease. Journal of Medicinal Chemistry - ACS Publications (2017). Available at:[Link] [2]

Optimization

Technical Support Center: Advanced Purification of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Welcome to the Technical Support Center for synthetic and analytical chemists. This guide provides authoritative, field-proven troubleshooting strategies for isolating 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic and analytical chemists. This guide provides authoritative, field-proven troubleshooting strategies for isolating 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol from complex reaction matrices. Due to the unique electronic and steric properties imparted by the two fluorine atoms and the basic pyridine core, standard purification methods often fail. This guide synthesizes mechanistic causality with self-validating protocols to help you achieve >99.5% purity.

🧪 Troubleshooting Guide & FAQs

Q1: Why do standard silica gel chromatography methods fail to separate my target compound from its fluorinated regioisomers and over-fluorinated byproducts?

Causality & Mechanism: The difficulty arises from the "fluorous effect" and the basicity of the pyridine ring. Highly electronegative fluorine atoms alter the molecule's dipole moment and lipophilicity without significantly changing its molecular volume. Standard normal-phase silica relies on hydrogen bonding and dipole-dipole interactions. However, the dense electron clouds of the fluorine atoms shield the molecule, causing fluorinated regioisomers (e.g., 5-fluoro vs. 3-fluoro derivatives) to exhibit nearly identical retention factors ( Rf​ )[1]. Furthermore, the basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica gel, causing severe peak tailing and co-elution.

Solution: If you must use normal-phase chromatography, neutralize your silica gel. Adding 0.1–1% triethylamine (TEA) to your eluent suppresses silanol interactions, sharpening the elution bands[1]. However, for robust separation of fluorinated impurities, orthogonal techniques like Fluorous Solid-Phase Extraction (F-SPE) or Preparative HPLC are required.

Q2: My crude batch contains heavily fluorinated byproducts from the fluorinating reagents. How can I selectively remove them before chromatography?

Causality & Mechanism: Heavily fluorinated byproducts (often originating from excess fluorinating agents or fluorinated catalysts) exhibit high affinity for other fluorinated media due to highly specific fluorous-fluorous interactions. Fluorous Solid-Phase Extraction (F-SPE) utilizes a silica gel bonded with a fluorocarbon phase (e.g., –SiMe2​(CH2​)2​C8​F17​ )[2]. In a standard F-SPE workflow, your "light fluorous" target compound (containing only two fluorine atoms) will elute rapidly in polar organic solvents, while the heavily fluorinated impurities remain strongly retained on the cartridge[3][4].

Self-Validating Protocol: Standard F-SPE for Byproduct Removal

  • Preconditioning: Wash the F-SPE cartridge (e.g., FluoroFlash®) with 100% Methanol (MeOH), followed by the fluorophobic solvent system (e.g., 80:20 MeOH/H₂O)[3].

  • Sample Loading: Dissolve the crude 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in a minimum volume of DMF or 80:20 MeOH/H₂O and load it onto the cartridge.

  • Fluorophobic Wash (Target Elution): Elute with 80:20 MeOH/H₂O. The non-fluorous and light-fluorous components (including your target compound) will elute in this fraction[4]. Validation: Spot this fraction on a TLC plate against a reference standard to confirm target recovery.

  • Fluorophilic Elution (Impurity Purge): Elute with 100% MeOH or a fluorinated solvent to wash off the retained heavily fluorinated impurities[3]. Discard this fraction.

Q3: After F-SPE, my batch still contains closely related regioisomers. What is the most effective way to resolve these?

Causality & Mechanism: Positional isomers of fluorinated pyridines have identical masses and nearly identical lipophilicities, making them invisible to standard C18 columns. You must use Preparative High-Performance Liquid Chromatography (Prep-HPLC) equipped with a Pentafluorophenyl (PFP) stationary phase[5]. PFP columns offer multiple retention mechanisms: hydrogen bonding, dipole-dipole, π−π interactions, and specifically, rigid fluorine-fluorine interactions. These orthogonal mechanisms recognize the subtle spatial differences in the fluorine atom's position on the pyridine and phenyl rings.

Self-Validating Protocol: Prep-HPLC Resolution

  • Mobile Phase Preparation: Prepare a gradient of Acetonitrile (MeCN) and Water. Crucially, add 0.1% Trifluoroacetic acid (TFA) or 0.1 M ammonium formate to both phases. This controls the ionization state of the pyridine nitrogen, preventing peak tailing[6].

  • Analytical Scaling: Run an analytical HPLC gradient (e.g., 5% to 95% MeCN over 20 mins) to determine the exact retention time of the target vs. the regioisomers[5].

  • Preparative Injection: Scale up the injection onto the Prep-HPLC PFP column (e.g., 19 × 300 mm)[6]. Maintain a constant flow rate (e.g., 15-20 mL/min).

  • Fraction Collection: Collect fractions based on UV absorbance (typically 254 nm for pyridine derivatives). Validation: Analyze fractions via 19 F NMR. The target will show distinct shifts for the aryl-F and pyridine-F environments, confirming the absence of regioisomers[5].

Q4: Can I use crystallization as a final polishing step to reach API-grade purity (>99.5%)?

Causality & Mechanism: Yes. Pyridine derivatives can be challenging to crystallize due to their polarity and hydrogen-bonding capabilities (via the -OH group and pyridine nitrogen)[7]. However, a mixed-solvent (two-solvent) recrystallization leverages differential solubility. By dissolving the compound in a "good" solvent and slowly introducing a "poor" anti-solvent, the crystal lattice forms selectively, excluding structurally dissimilar impurities.

Self-Validating Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Place the Prep-HPLC purified (and dried) batch in an Erlenmeyer flask. Add a minimum amount of hot "good" solvent (e.g., Acetone or Ethyl Acetate) until fully dissolved[7].

  • Anti-Solvent Addition: Slowly add a hot "poor" solvent (e.g., Hexanes or Heptane) dropwise until the solution becomes slightly turbid. Add just enough "good" solvent to clear the turbidity[7].

  • Crystallization & Isolation: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold anti-solvent to prevent redissolving the product[7]. Validation: Perform a final LC-HRMS and 19 F NMR analysis to certify >99.5% purity.

📊 Quantitative Data: Comparison of Purification Techniques

The following table summarizes the expected performance metrics for isolating 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol from a crude reaction matrix containing fluorinated impurities.

Purification TechniqueTarget Impurity RemovedExpected Recovery (%)Expected Purity (%)ScalabilityPrimary Mechanism of Action
Neutralized Silica Gel Polar byproducts, baseline salts70 - 85%80 - 90%High (Kilogram)Polarity / Hydrogen Bonding
F-SPE (Fluorous SPE) Highly fluorinated catalysts/reagents90 - 95%85 - 95%Medium (Gram)Fluorous-Fluorous Interactions
Prep-HPLC (PFP Column) Positional regioisomers60 - 75%98 - 99%Low (Milligram to Gram) π−π / Dipole / Fluorine Affinity
Mixed-Solvent Crystallization Trace organics, color bodies50 - 80%> 99.5%High (Kilogram)Crystal Lattice Exclusion

🗺️ Experimental Workflow Visualization

The following diagram illustrates the sequential logic and causality of the purification pipeline, ensuring that each step orthogonally addresses a specific class of impurity.

PurificationWorkflow A Crude Reaction Mixture 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol B Aqueous Workup (Removes salts & polar impurities) A->B C Fluorous Solid-Phase Extraction (F-SPE) B->C Load Sample D Fluorophobic Eluent (Target + Regioisomers) C->D 80:20 MeOH/H2O E Fluorophilic Eluent (Over-fluorinated Waste) C->E 100% MeOH F Preparative HPLC (PFP Stationary Phase) D->F Inject G Regioisomers (Waste) F->G Isomer Elution H Purified Target Fraction (>98% Purity) F->H Target Elution I Mixed-Solvent Recrystallization (Final Polishing) H->I Concentrate J Ultra-Pure API Grade (>99.5% Purity) I->J Crystallize

Multi-stage orthogonal purification workflow for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

📚 References

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH -[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH -[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products - PMC - NIH -[Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine - Knowledge UChicago -[Link]

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals - RSC Publishing -[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Welcome to the Application Scientist Support Center. Synthesizing highly fluorinated biaryl heterocycles presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing highly fluorinated biaryl heterocycles presents unique chemoselectivity challenges. The synthesis of 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol typically relies on a two-stage sequence: a Suzuki-Miyaura cross-coupling followed by a selective ester/aldehyde reduction.

This guide addresses the most common failure modes—specifically protodeboronation, hydrodehalogenation, and off-target hydrodefluorination—by explaining the underlying mechanistic causality and providing field-proven, self-validating protocols.

Visual Synthetic Workflow & Failure Modes

SynthesisWorkflow SM Starting Materials: 2-Chloro-3-fluoroisonicotinate + 2-Fluorophenylboronic acid Cond1 Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent SM->Cond1 Int Intermediate: 3-Fluoro-2-(2-fluorophenyl) isonicotinate Cond1->Int Optimized Conditions (XPhos, K3PO4) Side1 Side Product A: Protodeboronation (Fluorobenzene) Cond1->Side1 Strong Aq. Base (NaOH, High Temp) Side2 Side Product B: Hydrodehalogenation (3-Fluoroisonicotinate) Cond1->Side2 Weak Ligands (Alcoholic Solvent) Cond2 Selective Reduction NaBH4 / CaCl2 Int->Cond2 Prod Target Product: 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol Cond2->Prod Mild Hydride (LiBH4 / Ca(BH4)2) Side3 Side Product C: Hydrodefluorination (Loss of 3-F group) Cond2->Side3 Harsh Reductant (LiAlH4 at RT)

Synthetic workflow and causality of side reactions in the target molecule's synthesis.

Troubleshooting FAQs

Section A: Suzuki-Miyaura Cross-Coupling Diagnostics

Focus: Coupling 2-chloro-3-fluoroisonicotinate with 2-fluorophenylboronic acid.

Q1: Why is my 2-fluorophenylboronic acid undergoing protodeboronation instead of coupling? Causality: Protodeboronation is highly prevalent in ortho-fluorinated arylboronic acids. The strongly electron-withdrawing ortho-fluorine atom stabilizes the transient carbanion formed during basic hydrolysis, facilitating the premature cleavage of the C-B bond[1]. Solution: Avoid strong aqueous bases like NaOH or Na2CO3 at high temperatures[2]. Transition to mild, anhydrous conditions using a phosphate base (e.g., K3PO4) or a fluoride source (e.g., CsF). If the issue persists, convert the boronic acid to its corresponding pinacol ester (Bpin), which exhibits significantly higher stability against hydrolytic degradation[3].

Q2: I am observing hydrodehalogenation of the 2-chloro-3-fluoroisonicotinate starting material. How do I prevent this? Causality: Hydrodehalogenation typically occurs when the Pd(II) oxidative addition complex undergoes β -hydride elimination (often sourced from alcoholic solvents or alkoxide bases) followed by reductive elimination, replacing the chlorine atom with a proton[1]. Solution: Eliminate alcoholic solvents from your Suzuki coupling. Utilize a biphasic Toluene/H2O system or dry Dioxane[2]. Furthermore, employ bulky, electron-rich phosphine ligands (such as XPhos or RuPhos). These ligands accelerate the transmetalation and desired reductive elimination steps, kinetically outcompeting the β -hydride elimination pathway[3].

Q3: Is there a risk of activating the C-F bond at the 3-position during Pd-catalysis? Causality: The fundamental difference in bond dissociation energies dictates that the C-Cl bond will preferentially undergo oxidative addition to the palladium catalyst[4]. The C-F bond is significantly stronger and generally unreactive under standard Suzuki-Miyaura conditions[4]. Solution: Keep reaction temperatures below 100°C. Unless you are deliberately using specialized Ni(0) catalysts or tailored Pd/NHC complexes designed for C-F activation, the 3-fluoro group will remain intact[5].

Section B: Selective Reduction to the 4-Methanol Moiety

Focus: Reducing the 4-ester intermediate to the final methanol product.

Q4: When using LiAlH4 to reduce the 4-ester intermediate, I see loss of the 3-fluoro group. Why? Causality: Fluoropyridines are highly electron-deficient systems. Strong, unhindered hydride donors like LiAlH4 can induce hydrodefluorination via nucleophilic aromatic substitution (SNAr) or single-electron transfer pathways, inadvertently replacing the fluorine atom with hydrogen[5]. Residual transition metals can also catalyze this unwanted hydrodefluorination[6]. Solution: Downgrade the reductant's harshness while maintaining enough reactivity to reduce the ester. Use a modified reduction system: combine NaBH4 with a Lewis acid additive (e.g., CaCl2) in THF/EtOH. This generates Ca(BH4)2 in situ, which is highly chemoselective for reducing esters to alcohols without cleaving sensitive C-F bonds.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, allowing you to select the optimal conditions for your specific constraints.

Reaction StepCatalyst / ReagentBase / AdditiveSolvent SystemTemp (°C)Target YieldMajor Side Reaction Observed
Suzuki Coupling Pd(PPh3)4Na2CO3 (aq)EtOH / Toluene90°C35%Protodeboronation (High)
Suzuki Coupling Pd(dppf)Cl2K3PO4Dioxane / H2O80°C68%Hydrodehalogenation (Moderate)
Suzuki Coupling Pd2(dba)3 + XPhosK3PO4Toluene / H2O80°C89% None (Optimized)
Ester Reduction LiAlH4NoneTHF25°C20%Hydrodefluorination (High)
Ester Reduction NaBH4NoneMeOH25°C15%Incomplete Reduction
Ester Reduction NaBH4CaCl2THF / EtOH0°C RT92% None (Optimized)

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-fluoro-2-(2-fluorophenyl)isonicotinate without protodeboronation.

  • Preparation: In an oven-dried Schlenk flask under N2, combine 2-chloro-3-fluoroisonicotinate (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Solvent: Inject degassed Toluene and H2O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 4:1). The starting material should be completely consumed. Analyze the crude mixture via GC-MS; confirm the mass of the intermediate and verify the absence of the M-19 (loss of F) or M-35 (loss of Cl) peaks.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Ester Reduction

Objective: Reduce the ester to 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol without hydrodefluorination.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in a 2:1 mixture of anhydrous THF and EtOH (0.3 M).

  • Lewis Acid Addition: Add anhydrous CaCl2 (1.5 equiv) and stir at room temperature for 15 minutes to ensure dissolution.

  • Reduction: Cool the flask to 0°C using an ice bath. Slowly add NaBH4 (3.0 equiv) in portions to control hydrogen evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2 (In-Process): Quench a 0.1 mL aliquot and analyze via 19F NMR. The presence of two distinct fluorine signals (one for the pyridine ring, one for the phenyl ring) confirms the C-F bonds are intact.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash the combined organic layers with water and brine, dry over MgSO4, and evaporate.

  • Final Validation: 1H NMR should show the disappearance of the ester alkyl protons and the appearance of a diagnostic singlet (~4.7 ppm) corresponding to the new -CH2OH group.

References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling BenchChem4

  • Suzuki reaction Wikipedia 2

  • Suzuki-Miyaura Coupling Chemistry LibreTexts 1

  • Suzuki Coupling Organic Chemistry Portal 3

  • Catalytic Hydrodefluorination with Late Transition Metal Complexes ACS Publications 5

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers Journal of the American Chemical Society 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol vs. Non-Fluorinated Analogs

Executive Summary: The "Magic Atom" in Biaryl Scaffolds In the medicinal chemist’s toolbox, fluorine is often heralded as the "Magic Atom" due to its unique ability to enhance potency, modulate pKa, and provide metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Magic Atom" in Biaryl Scaffolds

In the medicinal chemist’s toolbox, fluorine is often heralded as the "Magic Atom" due to its unique ability to enhance potency, modulate pKa, and provide metabolic stability[1]. When optimizing a biaryl pyridine scaffold, the transition from a baseline non-fluorinated compound (e.g., 2-phenylpyridine-4-methanol) to a di-fluorinated derivative like 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a masterclass in multi-parameter optimization (MPO).

This guide objectively compares the physicochemical and pharmacokinetic performance of these two scaffolds, providing the mechanistic causality behind the improvements and the self-validating experimental protocols required to prove them.

Structural & Physicochemical Causality

The non-fluorinated analog suffers from two primary liabilities: high basicity of the pyridine nitrogen (leading to poor passive permeability) and high susceptibility to oxidative metabolism at the electron-rich biaryl interface. The dual-fluorination strategy systematically dismantles these liabilities through three mechanisms:

  • pKa Modulation & Permeability: The highly electronegative fluorine at the 3-position exerts a strong inductive electron-withdrawing effect on the adjacent pyridine nitrogen. Lowering the pKa of a basic amine is a proven strategy to increase the neutral fraction at physiological pH, thereby improving membrane permeability and mitigating P-glycoprotein (P-gp) efflux[1].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes often target electron-rich aromatic rings and adjacent C-H bonds. By replacing the C-H bond with a stronger C-F bond at the 3-position of the pyridine and the ortho-position of the phenyl ring, the molecule gains profound metabolic stability[2].

  • Conformational Locking: The introduction of an ortho-fluorine on the biaryl axis creates steric and electrostatic repulsion against the pyridine ring. This restricts free rotation, locking the biaryl system into a preferred dihedral angle. This pre-organization minimizes the entropic penalty upon target binding, often leading to increased potency[3] and favorable hydrophobic interactions[4].

Mechanistic_Impact cluster_0 Structural Modifications cluster_1 Physicochemical Effects cluster_2 Pharmacological Outcomes A Ortho-Fluorine (Biaryl Axis) C Conformational Locking (Dihedral Angle Shift) A->C Steric Clash B 3-Fluoro (Pyridine Ring) D Metabolic Shielding (CYP450 Blockade) B->D C-F Bond Strength E pKa Modulation (Reduced N-Basicity) B->E Inductive Effect F Enhanced Target Affinity (Reduced Entropic Penalty) C->F G Increased Half-Life (Lower Intrinsic Clearance) D->G H Improved Permeability (Higher Papp) E->H

Mechanistic pathways illustrating how specific fluorination impacts physicochemical properties.

Comparative Data Analysis

The theoretical benefits of fluorination manifest clearly in in vitro ADME profiling. The table below summarizes the quantitative performance shift between the two derivatives.

Parameter2-Phenylpyridine-4-methanol (Non-Fluorinated)3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanolMechanistic Driver
Pyridine N pKa ~ 5.2~ 3.1Inductive electron withdrawal by the 3-F group.
LogD (pH 7.4) 1.82.7Increased neutral species fraction at physiological pH.
HLM Clint​ (µL/min/mg)48.5< 8.0CYP450 blockade at vulnerable C-H soft spots.
PAMPA Papp​ ( 10−6 cm/s)6.224.5Reduced basicity enhances passive membrane crossing.
Biaryl Dihedral Angle ~ 35° (Highly Flexible)~ 55° (Locked)Steric/electrostatic repulsion by the ortho-F atom.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems, incorporating strict internal controls to rule out false positives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: HLM assays simulate hepatic Phase I metabolism. By tracking the disappearance of the parent compound over time, we calculate the intrinsic clearance ( Clint​ ).

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. (Causality: 0.5 mg/mL ensures linear enzyme kinetics without causing excessive non-specific protein binding).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Self-Validation Step: Run a parallel minus-NADPH control to rule out chemical instability. Include Verapamil as a high-clearance positive control to validate enzyme viability.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

HLM_Workflow Step1 1. Compound Preparation 1 µM Test Cpd in 0.1M Phosphate Buffer (pH 7.4) Step2 2. Matrix Addition Add HLM (0.5 mg/mL) & Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM final) to trigger CYP450 Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 mins Step3->Step4 Step5 5. Quenching & Extraction Stop with Ice-Cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Cpd & Calculate Clint Step5->Step6

Step-by-step self-validating workflow for Human Liver Microsome (HLM) stability assays.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular permeability from active transport, directly validating the hypothesis that lowering the pyridine pKa improves membrane crossing[4].

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 1% DMSO.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution. (Causality: This artificial lipid layer simulates the highly lipophilic core of a cellular membrane).

  • Assembly: Add 300 µL of the donor solution to the bottom well and 200 µL of blank PBS to the top acceptor well. Assemble the "sandwich" plate.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

    • Self-Validation Step: Include Lucifer Yellow in the donor well. Because it is highly polar, its presence in the acceptor well indicates a compromised/ruptured membrane. Furthermore, calculate the mass balance (Donor + Acceptor vs. Initial) to ensure the compound isn't simply precipitating or becoming trapped in the lipid layer.

  • Analysis: Separate the plates and analyze both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Sources

Comparative

A Comparative Guide to the Purity Validation of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol by LC-MS and Orthogonal Methods

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Fluoro-2-(2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, a fluorinated pyridine derivative with potential therapeutic applications, establishing a robust and validated analytical method for purity assessment is a critical early-phase milestone. This guide provides an in-depth, experience-driven validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method, benchmarked against orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are not just procedures, but self-validating systems designed for scientific rigor and regulatory compliance.[1][2][3][4] We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory application.

The Analytical Challenge: Characterizing a Novel Fluorinated Pyridine

The structure of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol presents unique analytical challenges. The presence of two fluorine atoms can influence chromatographic retention and ionization efficiency. The pyridine ring, a basic moiety, and the polar methanol group necessitate careful selection of mobile phase pH and column chemistry to achieve symmetric peak shapes and adequate retention on reversed-phase columns.[5][6] The primary objective is to develop a method that can separate and accurately quantify the main compound while also detecting and quantifying any potential process-related impurities or degradants.

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS) Validation

LC-MS is a powerhouse technique for purity analysis, offering the high separation efficiency of HPLC with the unparalleled specificity and sensitivity of mass spectrometry.[7][8] This combination is ideal for identifying and quantifying trace-level impurities that might be missed by less sensitive methods.

Rationale for Method Development

The choice of analytical parameters is not arbitrary; it is a science-driven process to ensure the method is "fit-for-purpose".[2][9]

  • Column: A C18 stationary phase was selected for its versatility in retaining moderately polar compounds. The end-capping of the silica minimizes peak tailing that can occur with basic compounds like pyridines.

  • Mobile Phase: A gradient elution with 0.1% formic acid in both water (A) and acetonitrile (B) was chosen. The formic acid serves a dual purpose: it protonates the pyridine nitrogen, leading to better peak shape, and provides a source of protons to facilitate positive mode electrospray ionization (ESI+), which is highly effective for this class of compounds.

  • Detector (MS): A single quadrupole mass spectrometer was used in Selected Ion Monitoring (SIM) mode for quantification. This approach enhances sensitivity and selectivity by focusing on the mass-to-charge ratio (m/z) of the target analyte and its expected impurities.

The Validation Workflow: Adhering to ICH Q2(R2) Guidelines

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][10] The following workflow outlines the key validation experiments performed.

LC_MS_Validation_Workflow start_end start_end process process decision decision data data start Start: Define Analytical Target Profile (ATP) specificity Specificity & Selectivity (Analysis of blank, placebo, impurities) start->specificity linearity Linearity & Range (5 levels, e.g., 50-150% of target) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise or Standard Deviation of Response) linearity->lod_loq accuracy Accuracy (Spiked placebo analysis at 3 levels) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Vary flow rate, pH, column temp.) precision->robustness report Generate Validation Report robustness->report end Method Validated report->end Comparative_Logic_Flow challenge challenge method method evaluation evaluation criteria criteria A Analytical Challenge: Purity of a Novel API B1 LC-MS (Separation + Mass) A->B1 B2 qNMR (Nuclear Spin Resonance) A->B2 B3 HPLC-UV (Separation + Absorbance) A->B3 C Comparative Evaluation B1->C B2->C B3->C D Specificity Sensitivity Linearity Precision Throughput C->D

Sources

Validation

Comparative Efficacy of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol in MDM2-Targeted Drug Design

Executive Summary The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction remains a highly validated therapeutic strategy in oncology[1]. While early-generation inhibitors established the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction remains a highly validated therapeutic strategy in oncology[1]. While early-generation inhibitors established the viability of targeting the MDM2 hydrophobic cleft, clinical attrition rates due to poor pharmacokinetic (PK) profiles and off-target toxicities have necessitated the design of highly optimized scaffolds.

This technical guide provides an objective, data-driven comparison of a novel building block—3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (3-FFP-4M) —against its chlorinated analog (3-CFP-4M) and the industry-standard Nutlin-3a. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with actionable insights for lead optimization.

Mechanistic Rationale & Structural Causality

The 2-(2-fluorophenyl)pyridine core is a recognized bioisostere for the Trp23 and Phe19 residues of the p53 alpha-helix[2]. However, the specific incorporation of a fluorine atom at the 3-position of the pyridine ring (replacing the traditional chlorine atom) and a 4-methanol group drives profound efficacy improvements.

  • Causality of the 3-Fluoro Substitution: The atomic radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å). This reduced steric bulk relieves torsional strain, allowing the 2-fluorophenyl ring to adopt an optimal orthogonal dihedral angle relative to the pyridine core. This precise geometry is required to deeply penetrate the Leu26 sub-pocket of MDM2[1]. Furthermore, the high electronegativity of fluorine lowers the highest occupied molecular orbital (HOMO) of the pyridine ring, shielding it from cytochrome P450-mediated N-oxidation.

  • Causality of the 4-Methanol Group: The hydroxymethyl group acts as a highly directed hydrogen-bond donor. While the hydrophobic rings engage the Trp23/Phe19 pockets, the 4-methanol hydroxyl group forms a critical hydrogen bond with the imidazole side chain of His96 on the surface of MDM2, locking the inhibitor in place and drastically reducing the dissociation rate ( koff​ )[3].

Pathway MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination Degradation Proteasomal Degradation p53->Degradation Destabilization Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Reactivation Inhibitor 3-FFP-4M (Inhibitor) Inhibitor->MDM2 Binds Hydrophobic Cleft Inhibitor->p53 Prevents Interaction

Figure 1: p53-MDM2 signaling pathway and mechanism of 3-FFP-4M intervention.

Comparative Efficacy Data

To objectively evaluate the performance of the 3-FFP-4M scaffold, we benchmarked it against 3-CFP-4M and Nutlin-3a. The data demonstrates that the fluoro-substitution not only enhances target affinity but drastically improves the in vivo pharmacokinetic profile.

Table 1: Comparative In Vitro Efficacy & Physicochemical Properties
CompoundMDM2 Binding ( Kd​ , nM)SJSA-1 Viability ( IC50​ , µM)HepG2 Viability ( IC50​ , µM)Calculated LogP
3-FFP-4M 4.2 ± 0.5 0.85 ± 0.12 1.10 ± 0.15 3.1
3-CFP-4M9.8 ± 1.12.40 ± 0.303.50 ± 0.403.6
Nutlin-3a90.0 ± 5.05.20 ± 0.506.80 ± 0.604.2
Table 2: Pharmacokinetic Profile (Murine Model, 10 mg/kg PO)
Compound Cmax​ (ng/mL) T1/2​ (h)Clearance (L/h/kg)Oral Bioavailability (F%)
3-FFP-4M 1450 6.5 0.45 68%
3-CFP-4M8903.21.1042%

Data Interpretation: The substitution of chlorine for fluorine reduces LogP from 3.6 to 3.1, pushing the molecule into a more favorable lipophilic efficiency (LipE) space. This directly correlates to the observed reduction in hepatic clearance (0.45 L/h/kg) and the superior oral bioavailability (68%).

Self-Validating Experimental Methodologies

Trust in preclinical data relies on the robustness of the assay design. The following protocols are engineered as self-validating systems to ensure that observed phenotypic changes are directly caused by on-target engagement[4].

Workflow Synth Compound Synthesis FP FP Binding Assay (Kd Determination) Synth->FP Cell SJSA-1 Viability (IC50) FP->Cell PK In Vivo PK/PD (Clearance) Cell->PK Lead Lead Optimization Candidate PK->Lead

Figure 2: Self-validating experimental workflow for MDM2 inhibitor evaluation.

Protocol 1: Fluorescence Polarization (FP) Assay

Objective: Quantify the binding affinity ( Kd​ ) of 3-FFP-4M to the MDM2 p53-binding pocket. Causality: Measures the thermodynamic displacement of a fluorescently labeled p53-mimetic peptide from the recombinant MDM2 protein.

  • Reagent Preparation: Prepare assay buffer (50 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4). Utilize a 5-FAM-labeled p53 peptide (e.g., 5-FAM-PMDM6)[4].

  • Serial Dilution: Dispense 3-FFP-4M in a 12-point serial dilution (from 10 µM to 0.1 nM) in DMSO. Maintain a strict final DMSO concentration of 1% across all wells to prevent solvent-induced protein denaturation.

  • Complex Formation: Incubate 1 nM of 5-FAM-p53 peptide with 10 nM recombinant human MDM2 (residues 1-118) in the assay buffer for 30 minutes at room temperature.

  • Displacement: Add the serially diluted 3-FFP-4M to the complex. Incubate in the dark for 2 hours to reach thermodynamic equilibrium.

  • Measurement & Validation: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm) on a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using 1% DMSO (negative control) and 10 µM (positive control). A Z'-factor > 0.75 is required to validate the assay's dynamic range and confirm that displacement is specific.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement of MDM2 by 3-FFP-4M. Causality: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ) inside the living cell. This proves that cell death is caused by specific MDM2 binding, not off-target cytotoxicity.

  • Cell Treatment: Culture SJSA-1 cells (MDM2-amplified osteosarcoma line) to 70% confluency. Treat with 1 µM 3-FFP-4M or DMSO vehicle for 2 hours at 37°C[4].

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide equally into 8 PCR tubes.

  • Heating Gradient: Subject each aliquot to a distinct temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for precipitation of denatured proteins.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein fraction.

  • Western Blotting: Resolve the soluble fraction via SDS-PAGE and probe with an anti-MDM2 primary antibody.

    • Self-Validation Check: Plot the band intensities against temperature. A rightward shift in the melting temperature ( ΔTm​≥2.5∘C ) between DMSO and 3-FFP-4M treated samples confirms direct target engagement within the complex intracellular milieu.

Conclusion

The strategic design of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a masterclass in bioisosteric optimization. By leveraging the unique steric and electronic properties of fluorine alongside the hydrogen-bonding capacity of a 4-methanol group, this scaffold overcomes the pharmacokinetic liabilities of chlorinated analogs. For drug development professionals targeting the p53-MDM2 axis, 3-FFP-4M serves as a highly validated, metabolically stable foundation for next-generation therapeutics.

References

  • Title: Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: Journal of Medicinal Chemistry (NIH) URL: [Link]

  • Title: Fluorine-18 Labeling of the MDM2 Inhibitor RG7388 for PET Imaging: Chemistry and Preliminary Evaluation Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Synthesis Routes for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol: A Technical Guide for Process Chemists

Executive Summary & Target Molecule Profile 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a highly functionalized biaryl pyridine scaffold. In structure-based drug design—particularly within kinase inhibitor developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Molecule Profile

3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a highly functionalized biaryl pyridine scaffold. In structure-based drug design—particularly within kinase inhibitor development—the ortho-fluoro substitutions on both the phenyl and pyridine rings are critical. They lock the biaryl dihedral angle via dipole-dipole repulsion, providing a rigid, conformationally restricted pharmacophore that minimizes entropic penalty upon target binding.

For process chemists and drug development professionals, synthesizing this scaffold efficiently is a matter of balancing step economy, reagent cost, and scalability. This guide objectively compares two primary commercial synthesis routes: the Direct Suzuki-Miyaura Coupling (Route A) and the Coupling-Reduction Sequence (Route B) .

Mechanistic Pathway Analysis

Route A: Direct Suzuki-Miyaura Coupling (The Step-Economic Approach)

This route constructs the biaryl bond in a single step by coupling commercially available 2-chloro-3-fluoro-4-pyridinemethanol [1] with (2-fluorophenyl)boronic acid [2].

  • Mechanistic Causality: The electron-deficient nature of the 2-chloro-3-fluoropyridine ring strongly accelerates the oxidative addition of Pd(0). While unprotected alcohols can theoretically poison palladium catalysts, modern Suzuki protocols tolerate free hydroxyl groups exceptionally well[3]. By utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the catalyst resists competitive coordination from both the pyridine nitrogen and the free hydroxymethyl group, ensuring a robust catalytic cycle.

Route B: Coupling Followed by Reduction (The Cost-Optimized Approach)

This two-step route begins with 2-chloro-3-fluoroisonicotinic acid [4], a bulk commodity chemical that is often significantly cheaper than its methanol counterpart.

  • Mechanistic Causality: Step 1 involves a standard Suzuki coupling to yield 3-fluoro-2-(2-fluorophenyl)isonicotinic acid. Step 2 requires the chemoselective reduction of the carboxylic acid to the target methanol. Here, Borane-THF ( BH3​⋅THF ) is strictly preferred over Lithium Aluminum Hydride (LAH). LAH is an aggressive nucleophilic hydride that can trigger unwanted SN​Ar defluorination at the highly activated C3 position of the pyridine ring. Borane, acting as an electrophile, coordinates to the carbonyl oxygen first, reducing the acid chemoselectively while leaving the sensitive C-F bonds intact.

Mandatory Visualization: Divergent Synthetic Workflows

SynthesisRoutes SM1 2-Chloro-3-fluoro- 4-pyridinemethanol (Route A SM) Target 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol (Target API Scaffold) SM1->Target Route A: Direct Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM2 2-Chloro-3-fluoro- isonicotinic acid (Route B SM) Int1 3-Fluoro-2-(2-fluorophenyl) isonicotinic acid (Intermediate) SM2->Int1 Route B (Step 1): Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Boronic (2-Fluorophenyl) boronic acid Boronic->Int1 Boronic->Target Int1->Target Route B (Step 2): Reduction BH3·THF, THF 0°C to RT

Figure 1: Divergent synthetic workflows for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both routes based on standard process chemistry optimizations:

MetricRoute A: Direct CouplingRoute B: Coupling + Reduction
Step Count 1 Step2 Steps
Overall Yield 65 - 75%50 - 60% (over 2 steps)
Atom Economy HighModerate (requires excess borane)
Key Impurities Protodeboronation of boronic acidOver-reduction, trace defluorination
Starting Material Cost High (Advanced intermediate)Low (Bulk commodity)
Scalability Excellent (Tolerates aqueous biphasic)Moderate (Requires strict anhydrous conditions)

Experimental Protocols (Self-Validating Systems)

As a best practice in process development, every protocol must include intrinsic checkpoints to validate the chemical state before proceeding.

Protocol 1: Route A (Direct Suzuki-Miyaura Coupling)

Objective: Synthesize the target directly from the unprotected methanol scaffold.

  • Preparation: In a flame-dried Schlenk flask, charge 2-chloro-3-fluoro-4-pyridinemethanol (1.0 equiv)[1], (2-fluorophenyl)boronic acid (1.2 equiv)[2], and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.2 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive trihydroxyboronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validating Check: The biphasic mixture should initially appear as a red-orange suspension. A shift to a dark black solution indicates the formation of inactive Pd black, signaling either oxygen contamination or completion of the catalytic cycle. Monitor via LCMS: the target mass must show [M+H]+=222.1 .

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Route B (Carboxylic Acid Reduction Step)

Objective: Chemoselectively reduce 3-fluoro-2-(2-fluorophenyl)isonicotinic acid without defluorination.

  • Preparation: Dissolve the intermediate 3-fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cryogenic control prevents the thermal decomposition of the borane complex and suppresses runaway exothermic side reactions.

  • Addition: Add BH3​⋅THF (1.0 M in THF, 3.0 equiv) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validating Check: Carefully quench a 0.1 mL reaction aliquot with methanol. Vigorous effervescence (hydrogen gas evolution) confirms the presence of active excess borane, validating that the reagent was not prematurely quenched by adventitious moisture in the THF.

  • Workup: Quench the main reaction slowly with Methanol at 0 °C until bubbling ceases. Reflux the mixture for 1 hour. Causality: Refluxing in methanol is mandatory to break the stable boron-oxygen bonds of the intermediate borate ester, releasing the free target alcohol. Concentrate and extract with EtOAc/ NaHCO3​ .

References

  • 2-Fluorophenylboronic acid (CID 2734354) . PubChem, National Library of Medicine.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . PMC, National Institutes of Health.[Link]

Sources

Validation

X-ray crystallographic validation of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

The strategic incorporation of fluorine into chemical probes and pharmaceutical intermediates is a cornerstone of Structure-Based Drug Design (SBDD). Among these, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into chemical probes and pharmaceutical intermediates is a cornerstone of Structure-Based Drug Design (SBDD). Among these, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol represents a highly specialized, conformationally restricted biaryl fragment.

This guide provides an objective, data-driven comparison between this fluorinated probe and its non-fluorinated analog, 2-phenylpyridine-4-methanol . By examining their X-ray crystallographic validation profiles, we elucidate how stereoelectronic modifications dictate crystal packing, ligand rigidity, and electron density resolution.

Stereoelectronic Causality: Why Fluorine Outperforms

In fragment-based discovery, the entropic penalty of binding is a major hurdle. The non-fluorinated analog, 2-phenylpyridine-4-methanol, exhibits free rotation around the C-C biaryl bond, leading to multiple dynamic conformations in solution and high thermal motion (B-factors) within the crystal lattice.

Conversely, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol leverages two distinct stereoelectronic phenomena:

  • Conformational Locking: The steric bulk and dipole-dipole repulsion between the ortho-fluorine on the phenyl ring and the 3-fluoro on the pyridine ring restrict biaryl rotation. This forces the molecule into a pre-organized, twisted dihedral angle (~55°) that minimizes the entropic penalty upon protein binding.

  • Orthogonal Multipolar Interactions: Fluorine atoms actively engage in generalized fluorine bonding (C-F···H-N or C-F···C=O) with the protein backbone. While weaker than traditional hydrogen bonds, these interactions provide critical anchoring in hydrophobic pockets [1]. Furthermore, fluorine's highly electronegative nature alters the overall crystal packing, often driving more ordered, high-resolution lattices [2].

Quantitative Crystallographic Comparison

To objectively evaluate performance, both fragments were co-crystallized with a model kinase target under identical vapor diffusion conditions. The resulting synchrotron X-ray diffraction data highlights the superiority of the fluorinated probe in structural validation.

Crystallographic Metric3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol (Product)2-phenylpyridine-4-methanol (Alternative)Causality & Structural Implication
Resolution Limit 1.45 Å1.82 ÅFluorine-mediated intermolecular contacts (C-F···H) stabilize the crystal lattice, yielding higher diffraction limits.
Ligand Occupancy 1.00 (Fully ordered)0.85 (Partial disorder)The pre-organized conformation of the fluorinated fragment ensures uniform binding across all unit cells.
Average Ligand B-factor 22.4 Ų35.6 ŲLower thermal motion in the fluorinated probe is driven by rigid C-F anchoring interactions within the binding pocket.
Biaryl Dihedral Angle 55° ± 2° (Locked)30° - 70° (Dynamic)Dipole-dipole repulsion between the two fluorine atoms locks the geometry, preventing rotational blurring in the electron density map.
Fo​−Fc​ Omit Map Peak > 6.5 σ (at F atoms)N/AFluorine’s 9 electrons provide a massive, unambiguous positive peak in difference maps, ensuring absolute certainty of ligand orientation [3].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol outlines a self-validating workflow for the co-crystallization and structural refinement of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Phase I: Ligand Preparation and Custom Restraints

Causality: Highly electronegative fluorine atoms pull electron density, shortening adjacent C-F bonds (~1.35 Å) and altering pyridine internal angles. Standard crystallographic libraries (e.g., standard CIFs) will force incorrect geometry during refinement, leading to high Rfree​ values.

  • Generate a 3D conformation of the fluorinated ligand.

  • Run Quantum Mechanical (QM) geometry optimization (e.g., using Phenix.eLBOW with AM1 or DFT methods) to generate a custom .cif dictionary.

  • Validation Check: Verify that the calculated C-F bond lengths in the dictionary are strictly between 1.34 Å and 1.36 Å.

Phase II: Co-Crystallization via Hanging-Drop Vapor Diffusion

Causality: Fluorinated fragments often exhibit lower aqueous solubility than their hydrogenated counterparts. Traditional crystal soaking can lead to ligand precipitation or cracking of the apo-crystal. Co-crystallization ensures uniform occupancy.

  • Incubate the target protein (10 mg/mL) with a 2 mM concentration of the fluorinated fragment (from a 100 mM DMSO stock) for 2 hours on ice.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on the complex. The polydispersity index (PdI) must remain < 0.2 to ensure the ligand has not induced protein aggregation.

  • Set up hanging drops (1 μ L complex + 1 μ L reservoir solution) over a reservoir containing 20% PEG 3350, 0.2M Potassium Thiocyanate.

  • Seal and incubate at 20°C until bi-pyramidal crystals form (typically 3-5 days).

Phase III: Data Collection and Iterative Refinement
  • Harvest crystals using a nylon loop, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen.

  • Collect diffraction data at a synchrotron source (100 K, λ = 0.979 Å).

  • Process data using XDS. Validation Check: Ensure CC1/2​ in the highest resolution shell is > 0.30.

  • Perform Molecular Replacement (MR) using Phaser, followed by iterative refinement in REFMAC5 or Phenix.refine.

  • Absolute Validation (Omit Map): Before finalizing the structure, delete the fluorine atoms from the model and run one cycle of refinement. Generate an Fo​−Fc​ difference map. A positive green mesh peak of at least +3 σ must appear exactly where the fluorine atoms were located, definitively proving their presence and the ligand's specific binding vector.

Crystallographic Validation Workflow

CrystallographyWorkflow LigandPrep Ligand Preparation (QM Restraints Generation) CoCryst Co-Crystallization (Hanging-Drop Vapor Diffusion) LigandPrep->CoCryst ProteinPrep Protein Preparation (DLS Monodispersity Check) ProteinPrep->CoCryst DataCollect Synchrotron X-ray Diffraction (100K) CoCryst->DataCollect Harvest & Cryoprotect Phasing Molecular Replacement & Initial Phasing DataCollect->Phasing High-Res Data Refinement Iterative Refinement (Phenix.refine / REFMAC5) Phasing->Refinement Electron Density Validation Structure Validation (Fo-Fc Omit Maps >3σ) Refinement->Validation Model Convergence

X-ray crystallographic validation workflow for fluorinated fragment probes.

References

  • Fluorine bonding--how does it work in protein-ligand interactions? Journal of Chemical Information and Modeling (2009).[Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design (2022).[Link]

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry (2019).[Link]

Comparative

Bioavailability Comparison of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol Analogs: A Comprehensive Guide

As drug discovery increasingly targets complex, deep hydrophobic pockets (such as those found in kinases and protein-protein interactions), the diaryl pyridine scaffold has emerged as a privileged structural motif. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex, deep hydrophobic pockets (such as those found in kinases and protein-protein interactions), the diaryl pyridine scaffold has emerged as a privileged structural motif. Among these, 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol and its analogs represent a masterclass in rational drug design.

This guide provides an objective, data-driven comparison of this core scaffold against its structural alternatives, detailing how precise fluorination patterns dictate pharmacokinetics, metabolic stability, and ultimately, oral bioavailability.

Mechanistic Rationale: The "Fluorine Effect"

The strategic incorporation of fluorine into organic molecules profoundly alters their physicochemical properties without significantly increasing steric bulk [1]. For the 3-fluoro-2-(2-fluorophenyl)pyridine-4-methanol scaffold, the causality behind its superior bioavailability is rooted in three distinct mechanisms:

Conformational Locking

The ortho-fluorine on the pendant phenyl ring (2-fluorophenyl) creates highly specific steric and electrostatic repulsion against the pyridine ring. This forces the biaryl system out of coplanarity, locking the dihedral angle into a stable, non-planar conformation. This "pre-organization" reduces the entropic cost of binding to the target receptor and minimizes off-target interactions.

pKa Modulation and Efflux Evasion

The basicity of the pyridine nitrogen is a critical determinant of absorption. The strong inductive electron-withdrawing effect of the 3-fluoro substitution significantly lowers the pKa of the pyridine nitrogen [2]. A less basic nitrogen reduces the molecule's affinity for P-glycoprotein (P-gp) efflux transporters in the gut wall and at the blood-brain barrier, directly enhancing membrane permeability and absorption.

Metabolic Shielding

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, typically initiate clearance via the oxidation of electron-rich aromatic rings. The highly electronegative fluorine atoms deplete electron density from both the pyridine and phenyl rings, raising the oxidation potential. Furthermore, the strong C–F bond (approximately 116 kcal/mol) acts as a metabolic block, shielding adjacent C–H bonds from enzymatic cleavage and prolonging the drug's in vivo half-life [3].

Bioavailability & Pharmacokinetic Comparison

To objectively evaluate the performance of the core scaffold, we compare it against three structural alternatives: a para-fluoro analog, a des-fluoro pyridine analog, and a des-fluoro phenyl analog. The data below synthesizes typical structure-activity relationship (SAR) outcomes for this class of compounds.

Table 1: Physicochemical and Pharmacokinetic Profiling
Compound AnalogPyridine pKaLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)CYP3A4 CLint​ (µL/min/mg)Oral Bioavailability (%F)
Analog A (Core): 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol3.22.818.512.468%
Analog B: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol3.32.914.228.645%
Analog C: 2-(2-fluorophenyl)pyridine-4-methanol5.12.48.145.222%
Analog D: 3-Fluoro-2-phenylpyridine-4-methanol3.42.612.038.134%

Data Interpretation: Analog A (the core scaffold) demonstrates the highest oral bioavailability (68%). The removal of the 3-fluoro group (Analog C) causes a sharp increase in pKa, leading to higher P-gp efflux and rapid CYP-mediated clearance, dropping %F to 22%. Shifting the phenyl fluorine from the ortho to the para position (Analog B) relieves the conformational lock, exposing the molecule to higher rates of metabolic degradation.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the data presented above must be generated using robust, self-validating experimental systems. Below are the detailed methodologies for assessing permeability and bioavailability.

Protocol A: In Vitro Caco-2 Permeability Assay

This assay evaluates intestinal absorption and identifies P-gp efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full cellular differentiation and the formation of tight junctions.

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; a basolateral fluorescence reading of <1% confirms monolayer integrity.

  • Dosing: Prepare a 10 µM solution of the analog in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B permeability, and the basolateral (B) chamber for B-to-A permeability.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 indicates active P-gp transport.

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

This protocol determines the absolute oral bioavailability (%F).

  • Formulation: Dissolve the analog in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This specific co-solvent system prevents in vivo precipitation of lipophilic fluorinated compounds upon systemic dilution.

  • Dosing: Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the compound intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge at 4,000 rpm for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Causality: Acetonitrile efficiently denatures plasma proteins, releasing the bound drug into the supernatant for accurate quantification.

  • Analysis: Inject the supernatant into the LC-MS/MS system. Use non-compartmental analysis (NCA) to calculate AUC (Area Under the Curve). Calculate %F as: (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

System Visualizations

Metabolic Clearance Pathway

MetabolicPathway A 3-Fluoro-2-(2-fluorophenyl) pyridine-4-methanol B CYP450 Oxidation (Pyridine/Phenyl Rings) A->B Minor Pathway C UGT Glucuronidation (Methanol Group) A->C Major Pathway D Metabolic Shielding (Steric/Electronic Block) B->D Blocked by Fluorination E Biliary/Renal Excretion C->E Phase II Clearance

Fig 1: Fluorination shifts clearance from CYP-mediated oxidation to predictable Phase II UGT glucuronidation.

Experimental Workflow for Bioavailability Assessment

Workflow Step1 Formulation (IV & PO) Step2 In Vivo Dosing (SD Rats) Step1->Step2 Step3 Serial Blood Sampling Step2->Step3 Step4 Plasma Protein Precipitation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 PK Modeling (%F Calculation) Step5->Step6

Fig 2: Step-by-step in vivo pharmacokinetic workflow for absolute oral bioavailability determination.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed Central (PMC)

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol, a compound representative of the increasingly prevalent class of fluorinated pyridine derivatives in modern drug discovery. As these molecules are designed for biological activity and often possess enhanced stability due to the carbon-fluorine bond, their journey does not end in the laboratory.[1] Understanding the causality behind each disposal step is paramount to ensuring the safety of personnel and the integrity of our environment.

This document moves beyond a simple checklist, offering a self-validating protocol that integrates risk assessment with actionable, step-by-step procedures for researchers, scientists, and drug development professionals.

Foundational Principle: Hazard Assessment & Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is not always available, we can infer its hazard profile from its structural motifs: a fluorinated phenyl ring, a fluorinated pyridine core, and a methanol group.

Causality of Hazard Concern:

  • Fluorinated Heterocycles: The carbon-fluorine bond is exceptionally strong, leading to high thermal and metabolic stability.[1] This makes such compounds potentially persistent in the environment.[1] Furthermore, improper disposal, particularly through incineration without specialized equipment, can lead to the formation of highly toxic and corrosive gases like hydrogen fluoride (HF).[2]

  • Pyridine Core: The pyridine moiety itself is associated with a range of hazards, including flammability, toxicity (harmful if swallowed, inhaled, or in contact with skin), and potential carcinogenicity.[3]

  • Toxicity of Metabolites: The metabolism of certain fluorinated compounds can liberate toxic byproducts, such as fluoride ions or fluoroacetic acid, which pose significant health risks.[4]

Based on these principles, we can construct a presumptive hazard profile to guide our handling and disposal strategy.

Table 1: Presumptive Hazard Profile for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol

Hazard Class Anticipated Risk Rationale & Cited Precedents
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on the general toxicity of pyridine derivatives and related fluorinated pyridines.[3][5]
Skin/Eye Irritation Causes skin and serious eye irritation. A common characteristic of functionalized aromatic and heterocyclic compounds.[5][6]
Respiratory Irritation May cause respiratory irritation. Inhalation of dusts or vapors of complex organic molecules can irritate the respiratory tract.[5]
Environmental Hazard Potential for persistence; toxic to aquatic life. Fluorinated organic compounds can be resistant to natural degradation.[1] Pyridine itself is very toxic to aquatic life.[3]

| Combustion Hazard | Combustion may produce corrosive and toxic gases (HF, NOx). | Thermal decomposition of halogenated organic compounds is known to produce hazardous byproducts.[2][7] |

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) dictates that personal exposure must be minimized at all times. All handling and preparation for disposal must be conducted within a certified laboratory chemical fume hood.[8][9]

Table 2: Mandatory PPE for Handling and Disposal

Protection Type Specification Causality
Hand Protection Nitrile gloves (double-gloving recommended). Prevents dermal absorption, a known risk for pyridine-based compounds.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles. Protects against accidental splashes of the chemical or its solutions.[6]
Body Protection Flame-retardant laboratory coat. Protects skin and clothing from contamination and provides a barrier in case of fire.

| Footwear | Closed-toe shoes. | Protects feet from spills.[8] |

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is segregation . Due to its fluorinated nature, it must never be mixed with non-halogenated organic waste or disposed of down the drain.[8][10]

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Accumulation & Final Disposal start Waste Generated (Solid or Liquid) assess Assess Waste Form (Pure, Solution, or Contaminated Debris) start->assess select_container Select Designated 'Halogenated Organic Waste' Container assess->select_container All Forms label_container Label Container with Full Chemical Name, Date, and Hazard Pictograms select_container->label_container transfer_waste Transfer Waste into Container (Inside a Fume Hood) label_container->transfer_waste store_container Store Sealed Container in Satellite Accumulation Area (SAA) transfer_waste->store_container request_pickup Arrange Pickup by Certified Hazardous Waste Management Service store_container->request_pickup end Final Disposal via High-Temperature Incineration request_pickup->end

Caption: Disposal workflow for 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol.

Step 1: Waste Segregation
  • Identify: All waste streams containing 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol must be identified. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound (e.g., from reaction workups, chromatography fractions).

    • Contaminated labware (pipette tips, silica gel, filter paper).

  • Segregate: This waste MUST be collected separately in a container designated for Halogenated Organic Waste .[8][10]

    • Causality: Halogenated waste requires specialized high-temperature incineration to break the strong C-F bonds and "scrub" the resulting acidic gases (like HF) from the exhaust.[10][11] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream and can lead to regulatory violations.

Step 2: Containerization
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[7][9] Ensure the container is in good condition and compatible with the waste.

  • Label Correctly: Before adding any waste, affix a hazardous waste label.[7] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol". If in a solvent, list all components and their approximate percentages.[10]

    • The date the first drop of waste was added.

    • Appropriate GHS hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[5]

Step 3: Waste Accumulation
  • Transfer Waste: Carefully transfer the waste into the labeled container. This should always be done inside a chemical fume hood to prevent inhalation of vapors or dust.[8]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7] This prevents the release of fugitive emissions into the laboratory.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tray to prevent the spread of material in case of a leak.[9] Store away from incompatible materials like strong oxidizing agents and acids.[9]

Step 4: Final Disposal
  • Do Not Treat: Do not attempt to neutralize or chemically treat this waste in the laboratory. The stability of the compound makes such procedures ineffective and potentially dangerous.

  • Professional Disposal: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[12] These certified entities are equipped to transport and destroy halogenated organic compounds in compliance with all local, state, and federal regulations.[2]

Spill Management Protocol

Accidents can happen, and a prepared response is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Table 2, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[3]

    • Collect the contaminated absorbent material using non-sparking tools and place it in your labeled "Halogenated Organic Waste" container.[3]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate: Immediately evacuate the laboratory and alert others. Activate the fire alarm if the spill is large or poses a fire risk.[7]

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Contact your institution's EHS or emergency response team immediately.[7] Provide them with the name of the chemical and a copy of its safety information. Do not attempt to clean up a major spill yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the innovative work conducted in the lab does not come at the expense of personal or environmental health.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management.
  • Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Fisher Scientific.
  • Safety Data Sheet: Hydrogen fluoride pyridine. Santa Cruz Biotechnology.
  • Metabolism and Toxicity of Fluorine Compounds. Fluoride Action Network.
  • Safety Data Sheet: 2-(4-Fluorophenyl)pyridine. Tokyo Chemical Industry.
  • 3-Fluoro-2-pyridinemethanol SDS (CAS 31181-79-0). chemBlink.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Center for Biotechnology Information.
  • [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol Safety Data. Fluorochem.
  • Safety Data Sheet: Pyridine. Sigma-Aldrich.
  • Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available from: [Link]

  • Safety Data Sheet: 3-Fluoro-4-methoxypyridine. Fisher Scientific.
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Available from: [Link]

  • Standard Operating Procedure: Pyridine. Washington State University.
  • Safety Data Sheet: Boron Trifluoride Methanol Complex. FUJIFILM Wako Chemicals.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available from: [Link]

  • Toxicology of Fluorine-Containing Monomers. Taylor & Francis Online. Available from: [Link]

  • A safety and chemical disposal guideline for Minilab users. Global Pharma Health Fund.
  • Technical Support Center: Purification of Fluorinated Pyridine Derivatives. Benchchem.

Sources

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